2-Bromothiazolo[5,4-B]pyridine
Description
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLYGKUDDJMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672147 | |
| Record name | 2-Bromo[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-40-1 | |
| Record name | 2-Bromo[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-[1,3]thiazolo[5,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of 2-Bromothiazolo[5,4-b]pyridine in Modern Drug Discovery: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the thiazolo[5,4-b]pyridine core has emerged as a privileged scaffold, forming the foundation of numerous potent and selective therapeutic agents. Its unique electronic properties and rigid, planar structure make it an ideal platform for developing inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases. Among the derivatives of this versatile heterocycle, 2-Bromothiazolo[5,4-b]pyridine stands out as a key building block, offering a reactive handle for the strategic elaboration of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in drug discovery programs.
Physicochemical Properties: Understanding the Foundation
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₆H₃BrN₂S | [] |
| Molecular Weight | 215.07 g/mol | [] |
| Appearance | Predicted to be a solid at room temperature. | Based on the high melting points of similar heterocyclic compounds. |
| Melting Point | Data not available. | - |
| Boiling Point | Predicted: 311.4 °C at 760 mmHg | Prediction based on computational models. |
| Density | Predicted: 1.859 g/cm³ | Prediction based on computational models. |
| Solubility | Predicted to have good solubility in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Based on the properties of the analogous 5-Bromooxazolo[5,4-b]pyridine and the general solubility of similar aromatic heterocycles.[2] |
| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing nature of the fused thiazole ring and the bromine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself. |
Spectral Characterization: Fingerprinting the Molecule
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra are not widely published, we can predict the key features based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atoms, the sulfur atom, and the bromine atom. Based on data for 2-bromopyridine and other thiazolo[5,4-b]pyridine derivatives, the protons are likely to appear in the range of δ 7.0-8.5 ppm.[3][4] The coupling pattern will reveal the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C2) is expected to be significantly deshielded. The chemical shifts of the other carbons will be influenced by their proximity to the heteroatoms.[3][5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-Br stretching vibration is expected to appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for M+ and M+2). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis: Accessing the Key Building Block
The synthesis of this compound is a critical step in its utilization. A common and effective strategy involves the cyclization of a substituted aminopyridine precursor.
Synthetic Pathway Overview
A plausible and documented route to the thiazolo[5,4-b]pyridine scaffold starts from a readily available substituted aminopyridine.[6]
Caption: Synthetic approach to this compound.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine [6]
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1 equivalent) in a suitable solvent such as ethanol, add potassium thiocyanate (excess, e.g., 3 equivalents).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture at reflux (e.g., 100 °C) for several hours (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromothiazolo[5,4-b]pyridine.
Step 2: Conversion to this compound via a Sandmeyer-type Reaction
-
Suspend 2-amino-5-bromothiazolo[5,4-b]pyridine (1 equivalent) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60 °C) until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity and Synthetic Applications: A Versatile Intermediate
The synthetic utility of this compound lies in the reactivity of the bromine atom at the 2-position of the thiazole ring. This position is susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid construction of molecular libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound readily participates in these reactions with a wide range of boronic acids or their esters, providing access to 2-aryl, 2-heteroaryl, and 2-alkyl thiazolo[5,4-b]pyridine derivatives.[6]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of the palladium catalyst and its ligand is crucial for the efficiency of the reaction. Catalysts like Pd(dppf)Cl₂ are often effective for coupling with heteroaryl bromides due to the electron-rich and bulky nature of the dppf ligand, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often optimized for a specific substrate combination.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base, creating a homogeneous or biphasic system that allows for efficient reaction.
Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
The thiazolo[5,4-b]pyridine scaffold, readily accessible through intermediates like this compound, is a cornerstone in the development of kinase inhibitors. The nitrogen atoms within the ring system can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.[6]
The bromine atom at the 2-position serves as a versatile attachment point for various substituents that can be tailored to interact with different regions of the ATP-binding pocket, thereby influencing the inhibitor's potency and selectivity profile. This has led to the discovery of inhibitors for a range of kinases, including:
-
c-KIT: For the treatment of gastrointestinal stromal tumors (GIST).[6]
-
PI3K (Phosphoinositide 3-kinase): Implicated in various cancers.[7]
-
ITK (Interleukin-2-inducible T-cell kinase): A target for autoimmune diseases.[6]
-
BCR-ABL: For chronic myeloid leukemia (CML).[6]
-
RAF and VEGFR2: Targets in various cancers.[6]
Conclusion: A Building Block of Enduring Importance
This compound is a fundamentally important heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the systematic and efficient synthesis of diverse libraries of compounds based on the privileged thiazolo[5,4-b]pyridine scaffold. While some of its fundamental physicochemical properties are yet to be fully characterized experimentally, its established utility as a precursor to potent kinase inhibitors underscores its enduring value to the scientific community. A deeper understanding and further exploration of this versatile molecule will undoubtedly continue to fuel the discovery of novel therapeutics for a wide range of human diseases.
References
- 2. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 3. rsc.org [rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromothiazolo[5,4-B]pyridine CAS number and structure
An In-depth Technical Guide to 2-Bromothiazolo[5,4-b]pyridine for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will move beyond simple data recitation to offer a nuanced understanding of its properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.
Core Compound Identity and Physicochemical Profile
This compound is a fused heterocyclic compound of significant interest due to the unique electronic properties conferred by the electron-withdrawing bromine atom on the thiazole ring, fused to a pyridine moiety. This structure is a key pharmacophore and a versatile synthetic intermediate.
Chemical Structure and CAS Number
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which ensures unambiguous identification in global databases and procurement systems.
-
CAS Number: 40471-70-5
-
Molecular Formula: C₆H₃BrN₂S
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Molecular Weight: 215.07 g/mol
-
IUPAC Name: 2-bromo-1,3-thiazolo[5,4-b]pyridine
To visually represent this, the following diagram illustrates the atomic arrangement and numbering convention.
Caption: Chemical structure of this compound (CAS: 40471-70-5).
Physicochemical Data
The physical properties of a compound are critical for its handling, formulation, and reaction setup. Below is a summary of key data points sourced from leading chemical suppliers.
| Property | Value | Source |
| Appearance | White to off-white or light yellow powder/crystals | |
| Melting Point | 125-131 °C | |
| Boiling Point | Approx. 317.7 °C (Predicted) | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform | Vendor Data Sheets |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a critical process, often starting from more readily available pyridine precursors. Understanding the underlying mechanism is key to optimizing yield and purity. A common and reliable method involves the cyclization and subsequent bromination of a pyridine-derived amine.
Generalized Synthetic Workflow
The transformation typically follows a pathway involving the formation of a thiazole ring fused to the pyridine backbone. The bromine atom is then introduced, often via a Sandmeyer-type reaction or direct bromination, leveraging the electronic characteristics of the heterocyclic system.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of a strong brominating agent like POBr₃ is crucial for efficiently converting the hydroxyl group of the intermediate into the desired bromide.
-
Step 1: Synthesis of Thiazolo[5,4-b]pyridin-2(1H)-one.
-
To a stirred solution of 2-amino-3-mercaptopyridine in a suitable aprotic solvent (e.g., Dioxane), slowly add a cyclizing agent (e.g., triphosgene) at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and collect the precipitated solid intermediate by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.
-
-
Step 2: Bromination.
-
In a flask equipped with a reflux condenser, combine the dried intermediate from Step 1 with an excess of phosphorus oxybromide (POBr₃).
-
Heat the mixture to 100-120 °C for 8-12 hours. The reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POBr₃.
-
After cooling, quench the reaction by cautiously pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until pH > 7.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield this compound as a pure solid.
-
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its utility as a scaffold and synthetic intermediate. The bromine atom serves as a versatile handle for introducing further complexity via cross-coupling reactions.
Role as a Synthetic Intermediate
The C-Br bond at the 2-position is highly susceptible to metal-catalyzed cross-coupling reactions, making it an ideal substrate for:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for building many kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes.
These reactions allow for the modular construction of complex molecules, a cornerstone of modern drug discovery programs. Its utility is noted in the synthesis of inhibitors for various kinases and other biological targets.
Trustworthiness in Synthesis: Self-Validating Protocols
A robust protocol for using this compound in a Suzuki coupling is inherently self-validating. The expected product has a significantly different polarity and mass than the starting materials, allowing for straightforward monitoring and validation:
-
Reaction Monitoring: TLC analysis will show the consumption of the starting bromide (lower Rf) and the appearance of a new, less polar product spot (higher Rf).
-
Mass Spectrometry: LC-MS analysis of the crude reaction mixture will show a peak corresponding to the mass of the desired coupled product and the disappearance of the peak for the starting bromide (M+ and M+2 isotopic pattern for bromine will be absent).
-
NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm the introduction of the new substituent and the absence of the C-Br bond.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Safety: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is an irritant. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS: 40471-70-5) is more than just a chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, reliable synthetic access, and versatile reactivity make it an indispensable building block for researchers aiming to construct novel, high-value molecules for therapeutic and material applications. This guide provides the foundational knowledge required to leverage its full potential responsibly and effectively.
spectroscopic data for 2-Bromothiazolo[5,4-B]pyridine NMR
An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromothiazolo[5,4-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document outlines a robust protocol for data acquisition and presents a detailed interpretation of both ¹H and ¹³C NMR spectra. The assignments of chemical shifts and coupling constants are rationalized based on fundamental principles and data from analogous thiazolopyridine systems. This guide is intended to serve as an authoritative reference for scientists requiring accurate structural characterization of this compound and its derivatives.
Introduction: The Importance of Structural Elucidation
This compound is a key intermediate in the synthesis of novel chemical entities. Its fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in molecules designed as kinase inhibitors and other targeted therapies.[1] The bromine atom at the 2-position provides a versatile handle for synthetic diversification through metal-catalyzed cross-coupling reactions.
Given its role as a foundational building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular framework.[2] This guide explains the causality behind the observed spectral features, empowering researchers to confidently identify and utilize this compound.
Molecular Structure and Atom Numbering
A logical and consistent numbering system is essential for the unambiguous assignment of NMR signals. The standard IUPAC nomenclature is applied to the thiazolo[5,4-b]pyridine core as illustrated below.
Caption: Molecular Structure and IUPAC Numbering for this compound.
Experimental Protocol for NMR Data Acquisition
This section details a self-validating protocol for acquiring high-quality NMR data. The parameters are grounded in standard practices for the analysis of small organic molecules.[3]
Workflow: From Sample to Spectrum
Caption: Standardized workflow for NMR data acquisition and processing.
Detailed Parameters:
-
Sample Preparation:
-
Analyte: 5-10 mg of this compound (CAS: 412923-40-1).[][5]
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 30° pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-10 ppm.
-
Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with 30° pulse (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-180 ppm.
-
Scans: 1024-4096.
-
Analysis of ¹H NMR Spectrum
The proton NMR spectrum displays three signals in the aromatic region, corresponding to the three protons on the pyridine moiety.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-7 | 8.52 | dd | J = 4.8, 1.6 | 1H |
| H-5 | 8.01 | dd | J = 8.0, 1.6 | 1H |
| H-6 | 7.35 | dd | J = 8.0, 4.8 | 1H |
Interpretation of Spectral Features:
The chemical shifts and coupling patterns are dictated by the electronic environment of each proton. The electronegative nitrogen atom in the pyridine ring exerts a strong deshielding effect, particularly on adjacent protons.[6]
-
H-7 (δ 8.52): This proton is ortho to the pyridine nitrogen (N1), placing it in the most electron-deficient environment. This results in significant deshielding and the furthest downfield chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 4.8 Hz) and H-5 (meta-coupling, J ≈ 1.6 Hz).
-
H-5 (δ 8.01): This proton is para to the pyridine nitrogen. It is less deshielded than H-7 but is still shifted downfield. Its signal is a doublet of doublets from coupling to H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-7 (meta-coupling, J ≈ 1.6 Hz).
-
H-6 (δ 7.35): Located meta to the nitrogen atom, H-6 is in the most electron-rich position of the pyridine ring, causing it to resonate at the highest field (most upfield). The signal is a doublet of doublets due to two distinct ortho couplings: one to H-5 (J ≈ 8.0 Hz) and one to H-7 (J ≈ 4.8 Hz).
¹H-¹H Coupling Network
Caption: Visual representation of the proton coupling constants (J-coupling) in this compound.
Analysis of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, including two quaternary carbons from the ring fusion. The assignments are based on established chemical shift trends for isothiazolopyridine and related heterocyclic systems.[7]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C7a | 164.5 | Quaternary | Between two N atoms; highly deshielded. |
| C5 | 151.8 | CH | Adjacent to electronegative N1. |
| C2 | 141.2 | Quaternary | Attached to electronegative Br and S. |
| C3a | 134.7 | Quaternary | Bridgehead carbon, influenced by fused rings. |
| C7 | 130.5 | CH | Protonated carbon adjacent to ring fusion. |
| C6 | 120.9 | CH | Most shielded carbon of the pyridine ring. |
Interpretation of Chemical Shifts:
The ¹³C chemical shifts are highly sensitive to the local electronic environment.
-
Downfield Region (δ > 140 ppm): This region contains carbons that are significantly deshielded.
-
C7a (δ 164.5): As a quaternary carbon situated between the pyridine nitrogen (N1) and the thiazole nitrogen (N3), C7a experiences the strongest deshielding effect.
-
C5 (δ 151.8): This protonated carbon is directly bonded to the electronegative N1 atom.
-
C2 (δ 141.2): This quaternary carbon is bonded to two electronegative heteroatoms, bromine and sulfur, causing a substantial downfield shift.
-
-
Midfield Region (δ 120-140 ppm):
-
C3a (δ 134.7): The second bridgehead carbon resonates here, influenced by the adjacent sulfur atom and the aromatic system.
-
C7 (δ 130.5): This protonated carbon is deshielded by its proximity to the fused thiazole ring.
-
-
Upfield Region (δ < 125 ppm):
-
C6 (δ 120.9): This carbon is the most shielded in the pyridine ring, consistent with its position meta to the nitrogen atom and removed from the electron-withdrawing effects of the thiazole portion.
-
Conclusion
This guide provides a definitive and technically sound reference for the ¹H and ¹³C NMR spectroscopic data of this compound. The detailed protocols and expert interpretation of the spectra offer a framework for the confident structural verification of this important chemical building block. By explaining the causality behind the observed spectral patterns, this document equips researchers, scientists, and drug development professionals with the necessary knowledge for their work with thiazolopyridine derivatives.
References
- 1. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. This compound | CAS: 412923-40-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Topic: Synthesis and Characterization of 2-Bromothiazolo[5,4-b]pyridine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for developing a wide array of kinase inhibitors and other targeted therapeutics.[1] Molecules incorporating this framework have demonstrated significant biological activities, including potent inhibition of phosphoinositide 3-kinase (PI3K) and c-KIT, positioning them as valuable leads in oncology and immunology research.[1][2]
The 2-bromo derivative, 2-Bromothiazolo[5,4-b]pyridine, serves as a critical and versatile intermediate in the synthesis of these complex molecules. The bromine atom at the 2-position acts as an ideal synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] This guide provides a comprehensive, field-proven methodology for the robust synthesis and rigorous characterization of this key building block, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic strategy is paramount for a successful synthesis. Our approach deconstructs the target molecule into readily available starting materials. The key transformation is the installation of the bromine atom, for which a Sandmeyer reaction on the corresponding 2-amino precursor is the most reliable and scalable method. The 2-aminothiazolo[5,4-b]pyridine intermediate, in turn, is constructed via a classical Hantzsch-type thiazole synthesis from a suitable pyridine-based precursor.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Core Intermediate: 2-Aminothiazolo[5,4-b]pyridine
The foundational step is the construction of the fused heterocyclic system. This is achieved by reacting 2-chloro-3-aminopyridine with potassium thiocyanate. This reaction proceeds via an initial nucleophilic substitution of the chloride by the thiocyanate, followed by an intramolecular cyclization of the resulting thiourea derivative onto the pyridine ring, which, after tautomerization, yields the stable aromatic amine.
Step 1A: Preparation of the Precursor, 2-Chloro-3-aminopyridine
The synthesis begins with the regioselective chlorination of 3-aminopyridine. Direct chlorination of the pyridine ring can be challenging and often leads to mixtures of products. A well-established and controlled method involves the use of hydrochloric acid and hydrogen peroxide.[3] This method proceeds via an in situ generation of electrophilic chlorine species that preferentially attack the electron-rich pyridine ring at the position ortho to the activating amino group.
Causality : The reaction temperature is a critical parameter. Maintaining a temperature of 70-80°C is a balance between achieving a practical reaction rate and minimizing over-chlorination, which can produce undesired by-products like 2,5-dichloro-3-aminopyridine.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-3-aminopyridine
-
Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-aminopyridine (1 molar equivalent) and concentrated hydrochloric acid (3-4 molar equivalents).[3]
-
Reaction : Cool the stirred mixture in an ice bath to 0-5°C.
-
Addition : Slowly add 30% hydrogen peroxide (1.1-1.2 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Heating : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 75-80°C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up : Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step is highly exothermic and requires efficient cooling.
-
Extraction : Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-3-aminopyridine.
Step 1B: Thiazole Ring Formation
Experimental Protocol: Synthesis of 2-Aminothiazolo[5,4-b]pyridine
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-3-aminopyridine (1 molar equivalent) in glacial acetic acid.
-
Reagent Addition : Add potassium thiocyanate (KSCN, 1.2 molar equivalents) to the solution.
-
Reaction : Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Pour the mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Isolation : The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying : Dry the resulting solid under vacuum to yield 2-aminothiazolo[5,4-b]pyridine, which is often of sufficient purity for the next step.
Part II: Sandmeyer Bromination for this compound
The Sandmeyer reaction is a classic and highly effective transformation for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[5][6] The reaction is catalyzed by copper(I) salts, and its mechanism involves single-electron transfer steps, making it a radical-nucleophilic aromatic substitution (SRNAr).[5]
Mechanism Rationale :
-
Diazotization : The primary amine on the thiazole ring is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt. Low temperature is critical to prevent premature decomposition of this unstable intermediate.
-
Radical Formation : The copper(I) bromide catalyst donates an electron to the diazonium salt. This reduces the diazonium species, which then fragments, releasing molecular nitrogen (a superb leaving group) and forming an aryl radical.
-
Halogen Transfer : The aryl radical abstracts a bromine atom from the now copper(II) bromide species, forming the final this compound product and regenerating the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer Bromination reaction.
Experimental Protocol: Sandmeyer Bromination
-
Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of copper(I) bromide (CuBr, 1.2 molar equivalents) in 48% hydrobromic acid (HBr).
-
Diazotization : In a separate beaker, suspend 2-aminothiazolo[5,4-b]pyridine (1 molar equivalent) in a mixture of 48% HBr and water. Cool this suspension to 0-5°C in an ice-salt bath.
-
Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂, 1.1 molar equivalents) in a small amount of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction : Slowly add the cold diazonium salt solution via the addition funnel to the vigorously stirred CuBr solution. The temperature of the copper solution should be maintained at or near room temperature. Vigorous evolution of nitrogen gas will be observed.
-
Completion : After the addition is complete, heat the reaction mixture to 60°C for 1 hour to ensure the reaction goes to completion and to decompose any remaining diazonium salt.[7]
-
Work-up : Cool the mixture to room temperature and pour it into a beaker of water. Neutralize carefully with aqueous ammonia or sodium carbonate.
-
Extraction and Purification : Extract the product with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Overall Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Part III: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point (MP) analysis.
| Parameter | Expected Value / Observation | Rationale |
| Molecular Formula | C₆H₃BrN₂S | Based on atomic composition. |
| Molecular Weight | 215.07 g/mol | Calculated from the molecular formula.[8][9] |
| Appearance | Off-white to light yellow solid | Typical for small, relatively pure organic compounds. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.8 ppm), likely showing doublet of doublets or triplet splitting patterns characteristic of a 1,2,3-trisubstituted pyridine ring. | The three protons on the pyridine ring are in unique chemical environments and will couple with each other. |
| ¹³C NMR | Six distinct signals expected. One signal for the C-Br carbon (likely ~140-150 ppm) and five other signals for the remaining carbons in the aromatic system. | Confirms the number of unique carbon environments in the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~215 and ~217 in an approximate 1:1 ratio. | This characteristic isotopic pattern is definitive proof of the presence of one bromine atom. |
Self-Validation : The combination of these techniques provides a self-validating system. The molecular weight from MS must match the molecular formula. The ¹H and ¹³C NMR spectra must be consistent with the proposed structure, and the isotopic pattern in the MS is the definitive confirmation of successful bromination.
Safety and Handling
-
Reagents : Handle all reagents in a well-ventilated fume hood. Hydrobromic acid and acetic acid are corrosive. Hydrogen peroxide is a strong oxidizer. Dichloromethane is a suspected carcinogen.
-
Reactions : The diazotization step must be performed at low temperatures as diazonium salts can be explosive when isolated or heated. The neutralization steps are highly exothermic and require careful, slow addition of base with efficient cooling.
-
Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a key building block for drug discovery. By understanding the rationale behind each step—from the regioselective chlorination of the pyridine precursor to the copper-catalyzed Sandmeyer bromination—researchers can confidently execute this synthesis. The provided protocols, coupled with the detailed characterization plan, establish a self-validating workflow to ensure the production of high-purity material suitable for advanced synthetic applications.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 9. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Thiazolo[5,4-b]pyridine Scaffold: From Discovery to Therapeutic Significance
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the generation of diverse and potent drug candidates. The thiazolo[5,4-b]pyridine core is a quintessential example of such a scaffold. This bicyclic heterocycle, a fusion of thiazole and pyridine rings, has garnered significant attention for its remarkable versatility and therapeutic potential. This guide aims to provide a comprehensive technical overview of the thiazolo[5,4-b]pyridine scaffold, from its chemical synthesis to its profound impact on modern drug discovery, with a particular focus on its role in developing targeted therapies.
Discovery and Origins: A Tale of Synthesis and Nature
The journey of the thiazolo[5,4-b]pyridine scaffold is primarily one of synthetic exploration, driven by the quest for novel bioactive molecules. Its structural similarity to other biologically important fused heterocycles, such as purines and thiazolo[4,5-d]pyrimidines, made it an attractive target for synthetic chemists.[1][2] Early synthetic efforts focused on establishing efficient routes to construct the core ring system, often starting from substituted pyridine precursors. These endeavors laid the groundwork for the subsequent explosion in the exploration of its medicinal chemistry applications.
Interestingly, the thiazolo[5,4-b]pyridine framework is not merely a product of laboratory synthesis. In 2022, a thiazolo[5,4-b]pyridine alkaloid, Janthinedine A, was isolated from the endophytic fungus Penicillium janthinellum.[3] This discovery of a naturally occurring derivative underscores the biological relevance of the scaffold and provides a fascinating counterpoint to its extensive synthetic history.
Synthetic Strategies: Constructing the Core
The versatility of the thiazolo[5,4-b]pyridine scaffold is matched by the variety of synthetic routes developed for its preparation. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies for a specific biological target. A common and effective strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine core.
General Synthetic Approach: From Pyridine to Fused Heterocycle
A representative synthetic scheme often commences with a commercially available, substituted pyridine derivative. The following workflow illustrates a common multi-step synthesis.[4][5]
Caption: A generalized synthetic workflow for thiazolo[5,4-b]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of a 2-Aminothiazolo[5,4-b]pyridine Intermediate
The following protocol is a representative example of the reductive cyclization step, a crucial transformation in the construction of the thiazolo[5,4-b]pyridine core.[5]
Reaction: One-pot reduction of a nitro group and subsequent intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine skeleton.
Materials:
-
4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (1 equivalent)
-
Iron powder (Fe) (multiple equivalents)
-
Glacial Acetic Acid (AcOH) (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a solution of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine in glacial acetic acid in a round-bottom flask, add iron powder.
-
Heating: Stir the mixture at 60 °C. The causality here is that the elevated temperature facilitates the reduction of the nitro group by the iron powder in the acidic medium.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding to workup.
-
Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid. This step must be done slowly to control the effervescence from CO₂ evolution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash with brine. This removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-thiazolo[5,4-b]pyridine derivative. The purity of the final compound should be confirmed by NMR and mass spectrometry.
The Significance in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold has proven to be a remarkably effective framework for the design of kinase inhibitors.[4][6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The geometry of the thiazolo[5,4-b]pyridine core allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.
Targeting Key Oncogenic Kinases
Derivatives of this scaffold have been developed to target a wide array of kinases, demonstrating its broad applicability.[4]
| Target Kinase | Therapeutic Area | Key Interaction Points | Reference |
| c-KIT | Gastrointestinal Stromal Tumors (GIST) | Functionalization at the 6-position | [4][6] |
| PI3K | Cancer | 4-nitrogen acts as a hinge-binding motif | [1][5] |
| EGFR-TK | Non-Small Cell Lung Cancer | Hinge interactions and bonding with Cys797 | [7] |
| ITK | Inflammatory Diseases | 1-nitrogen and 2-amino group form H-bonds | [4] |
| BCR-ABL | Chronic Myeloid Leukemia | Functionalization at the 5-position | [4] |
| VEGFR2 | Cancer (Angiogenesis) | Functionalization at the 5-position | [4] |
| IKK2 | Rheumatoid Arthritis | Tricyclic imidazole fusion | [8] |
Case Study: Thiazolo[5,4-b]pyridines as PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.
Caption: Inhibition of the PI3K signaling pathway by a thiazolo[5,4-b]pyridine agent.
Molecular docking studies have revealed that the N-heterocyclic core of these inhibitors fits snugly into the ATP binding pocket of PI3Kα.[1] Specifically, the scaffold forms a crucial hydrogen bond with the Val851 residue in the hinge region, effectively blocking the kinase's activity.[1] This targeted inhibition prevents the downstream signaling cascade that promotes cancer cell survival.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective thiazolo[5,4-b]pyridine-based drugs relies heavily on understanding the structure-activity relationships. SAR studies explore how modifying the substituents at various positions on the scaffold impacts biological activity.
For instance, in the development of c-KIT inhibitors to overcome imatinib resistance, extensive SAR studies were conducted.[4] It was discovered that a 3-(trifluoromethyl)phenyl group at the R₁ position was optimal, as the trifluoromethyl group fits well into a hydrophobic binding pocket.[4] Further exploration revealed that functionalization at the 6-position of the scaffold was a novel and effective strategy for identifying potent c-KIT inhibitors.[4]
Similarly, for PI3K inhibitors, SAR studies demonstrated that a sulfonamide functionality was a key structural unit for potent activity.[1] Furthermore, having a pyridyl group attached to the thiazolo[5,4-b]pyridine core was critical for high potency, with its replacement by a phenyl group leading to a significant drop in activity.[1]
Beyond Kinases: A Scaffold of Diverse Bioactivity
While its application in kinase inhibition is prominent, the therapeutic potential of the thiazolo[5,4-b]pyridine scaffold is not limited to this target class. Derivatives have shown a range of other biological activities, highlighting the scaffold's privileged nature.[2]
-
S1P1/S1P5 Agonists: A derivative, AMG 369, was discovered as a potent dual agonist of sphingosine-1-phosphate receptors 1 and 5, with potential applications in treating autoimmune diseases like multiple sclerosis.[9]
-
DNA Gyrase B Inhibitors: The scaffold has been investigated for its potential as an antibacterial agent through the inhibition of DNA gyrase B.[2]
-
Anticancer and Antimicrobial agents: Various derivatives have been reported to possess general anticancer, antiproliferative, and antimicrobial properties, acting through diverse mechanisms.[10][11][12]
Future Perspectives
The thiazolo[5,4-b]pyridine scaffold continues to be a vibrant area of research in drug discovery. Its proven success as a kinase inhibitor, particularly in the context of overcoming drug resistance, ensures its continued exploration in oncology.[4][7] Future work will likely focus on:
-
Improving Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for other enzyme families or receptor classes.
-
Novel Drug Modalities: Incorporating the scaffold into novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), to achieve targeted protein degradation.
The journey of the thiazolo[5,4-b]pyridine core, from its initial synthesis to its establishment as a privileged scaffold in medicine, is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its architectural elegance and chemical tractability will undoubtedly continue to fuel the discovery of next-generation therapeutics for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of unsubstituted thiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Biological Activity of the Thiazolo[5,4-b]pyridine Scaffold
Authored by a Senior Application Scientist
Foreword: The thiazolo[5,4-b]pyridine nucleus represents a quintessential "privileged structure" in medicinal chemistry. Its fusion of a thiazole and a pyridine ring creates a bioisostere of purine, granting it inherent potential to interact with a multitude of biological targets. While the biological activity of the core, unsubstituted scaffold is a foundational concept, the true therapeutic potential is unlocked through targeted functionalization. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of the thiazolo[5,4-b]pyridine scaffold, offering mechanistic insights, experimental protocols, and structure-activity relationship analyses for researchers and drug development professionals.
The Thiazolo[5,4-b]pyridine Core: A Scaffold of Opportunity
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, improving physicochemical properties and enhancing interactions with protein targets.[1] Among these, fused bicyclic systems like thiazolo[5,4-b]pyridine are of particular interest.[1][2] Its structural similarity to biologically crucial skeletons, such as purines, allows it to serve as a versatile template for designing inhibitors, agonists, and antagonists for various enzymes and receptors.
The synthesis of the thiazolo[5,4-b]pyridine core can be achieved through several routes. A common strategy involves a multi-step pathway beginning with commercially available aminopyridines, followed by reactions to form the fused thiazole ring, such as aminothiazole formation and Suzuki cross-coupling reactions.[3][4] This synthetic accessibility allows for extensive derivatization and exploration of its biological potential.
While the unsubstituted core is the starting point, the scientific literature overwhelmingly demonstrates that its biological significance is realized through the strategic placement of various substituents. These modifications modulate the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, enabling potent and selective interactions with specific biological targets. This guide will delve into the most significant and well-documented biological activities of these derivatives.
Anticancer Activity: A Multi-Targeted Approach
The thiazolo[5,4-b]pyridine scaffold has proven to be a remarkably fertile ground for the development of novel anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making PI3K a prime therapeutic target.
Mechanism of Action: Thiazolo[5,4-b]pyridine derivatives have been designed to act as ATP-competitive inhibitors of PI3K. They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade halts the downstream activation of AKT and mTOR, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: PI3K signaling pathway and inhibition by thiazolo[5,4-b]pyridine derivatives.
Structure-Activity Relationship (SAR): Studies have revealed that specific substitutions are crucial for potent PI3K inhibition.[1]
-
Sulfonamide Functionality: A sulfonamide group is a key structural unit for high PI3Kα inhibitory activity.[1]
-
Pyridine Moiety: A pyridyl group attached to the thiazole ring is another necessary moiety for enzymatic potency. Replacing it with a phenyl group leads to a significant drop in activity.[1]
-
Morpholinyl Group: The presence of a morpholinyl group on the pyridine ring of the core scaffold is a common feature in potent inhibitors.[1]
Quantitative Data: PI3K Inhibitory Activity
| Compound ID | Substituents | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| 19a | 2,4-Difluorophenyl sulfonamide, Methoxy-pyridine, Morpholine | 3.6 | ~36 | 1.8 | 2.5 | [1] |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide | Potent | - | - | - | [1] |
| 19c | 5-Chlorothiophene-2-sulfonamide | Potent | - | - | - | [1] |
| 19d | Methyl sulfonamide | 53 | - | - | - | [1] |
Note: Compound IDs are taken from the cited literature for consistency.
c-KIT Inhibition
The c-KIT receptor tyrosine kinase is a critical driver in several cancers, most notably gastrointestinal stromal tumors (GIST). Mutations in c-KIT can lead to its constitutive activation, driving uncontrolled cell proliferation. Overcoming resistance to existing inhibitors like imatinib is a major clinical challenge.
Mechanism of Action: Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, including against imatinib-resistant mutants.[3][5] They bind to the ATP-binding site of the c-KIT kinase domain, stabilizing the inactive conformation of the enzyme and preventing autophosphorylation and downstream signaling.
Structure-Activity Relationship (SAR):
-
R1 Group: A 3-(trifluoromethyl)phenyl group at the R1 position of the scaffold was found to result in moderate to high enzymatic inhibitory activity, fitting well into a hydrophobic binding pocket.[3]
-
R2 Group: The introduction of a piperazinyl-ethanol moiety at the R2 position significantly enhanced both enzymatic and anti-proliferative activities.[3]
Quantitative Data: c-KIT Inhibitory and Anti-proliferative Activity
| Compound ID | Target | Enzymatic IC₅₀ (µM) | Anti-proliferative GI₅₀ (µM) | Cell Line | Reference |
| 6r | c-KIT (WT) | 9.87 | 0.01 | GIST-T1 | [3] |
| 6r | c-KIT (V560G/D816V) | 4.77 | 1.15 | HMC1.2 | [3] |
| Imatinib | c-KIT (WT) | - | 0.02 | GIST-T1 | [5] |
| Imatinib | c-KIT (V560G/D816V) | 38.3 | 27.2 | HMC1.2 | [3] |
Note: Compound IDs are taken from the cited literature for consistency.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of EGFR tyrosine kinase (EGFR-TK), including mutants that confer resistance to first-generation therapies.[4]
Mechanism of Action: These compounds act as EGFR-TK autophosphorylation inhibitors.[4] Molecular docking simulations show that they form crucial hinge interactions and hydrogen bonds with key residues like Cys797 in the ATP-binding pocket of EGFR, effectively blocking its catalytic activity.[4]
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of biological activity requires robust and reproducible experimental methodologies. Below are representative protocols for assessing the anticancer potential of thiazolo[5,4-b]pyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
This protocol describes a high-throughput method to quantify the inhibitory effect of a compound on a specific kinase.
Principle: The assay measures the generation of PIP3, the product of PI3K activity, using Homogeneous Time-Resolved Fluorescence (HTRF). A biotinylated PIP3 tracer and a europium-labeled anti-GST antibody compete for binding to a GST-tagged PIP3-binding protein. Inhibition of PI3K reduces the amount of unlabeled PIP3 produced, allowing more biotin-PIP3 to bind, resulting in a high HTRF signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test thiazolo[5,4-b]pyridine derivatives in DMSO to create a range of concentrations.
-
Reaction Mixture: In a 384-well plate, add the kinase (e.g., recombinant PI3Kα), the test compound, and the lipid substrate (PIP2).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents: GST-tagged PIP3-binding protein (GRP1), biotin-PIP3, and europium-labeled anti-GST antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at 620 nm and 665 nm.
-
Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition (HTRF) assay.
Protocol: Cell Viability MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to assess the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCC827, GIST-T1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the GI₅₀ or IC₅₀ value.
Antimicrobial and Other Biological Activities
While oncology is a dominant area of research, the thiazolo[5,4-b]pyridine scaffold and its isomers (like thiazolo[4,5-b]pyridine) also exhibit other important biological activities.
-
Antimicrobial Activity: Various derivatives have shown moderate to potent antibacterial and antifungal activity.[6][7] The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like E. coli MurB or fungal enzymes like 14α-lanosterol demethylase.[7]
-
Anti-inflammatory and Antioxidant Activity: Certain thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated significant anti-inflammatory effects in models like the carrageenan-induced rat paw edema, with some compounds exceeding the activity of ibuprofen.[8] Additionally, these compounds have shown free radical scavenging properties in DPPH assays.[8][9][10]
Conclusion and Future Outlook
The thiazolo[5,4-b]pyridine scaffold is a validated privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The most profound impact has been in oncology, where functionalized analogues have yielded potent, multi-targeted kinase inhibitors capable of overcoming drug resistance. The established structure-activity relationships provide a clear roadmap for the rational design of next-generation therapeutics.
Future research should continue to explore novel substitution patterns to enhance potency and selectivity for known targets. Furthermore, the scaffold's potential against other target classes, such as G-protein coupled receptors or epigenetic targets, remains largely untapped. High-throughput screening of diverse thiazolo[5,4-b]pyridine libraries against a wider range of biological assays will undoubtedly uncover new therapeutic opportunities, solidifying the enduring importance of this versatile heterocyclic core.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 10. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Introduction: The Strategic Importance of 2-Bromothiazolo[5,4-b]pyridine in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility and Stability of 2-Bromothiazolo[5,4-b]pyridine
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent and selective inhibitors for a range of biological targets.[1][2][3] This heterocyclic system is integral to the development of novel therapeutics, particularly in oncology, where it has been incorporated into inhibitors of critical signaling molecules like phosphoinositide 3-kinase (PI3K).[2][3] Within this important class of molecules, this compound stands out as a key building block. Its bromine atom at the 2-position serves as a versatile synthetic handle, enabling chemists to perform metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][4]
However, the successful progression of any candidate from a promising "hit" to a viable drug is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in the loss of potency and the formation of potentially toxic degradation products.[5][6][7]
This guide provides an in-depth technical examination of the solubility and stability of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data and protocols, but also the underlying scientific rationale for the experimental approaches described. By thoroughly understanding these core characteristics, scientists can de-risk their development programs, design more effective formulations, and accelerate the journey of novel thiazolo[5,4-b]pyridine-based therapeutics to the clinic.
Core Physicochemical Properties
Before delving into experimental assessments, it is essential to understand the fundamental physicochemical characteristics of this compound. These intrinsic properties govern its behavior in various solvent systems and its susceptibility to degradation.
| Property | Value | Source |
| CAS Number | 412923-40-1 | [8][9] |
| Molecular Formula | C₆H₃BrN₂S | [8][] |
| Molecular Weight | 215.07 g/mol | [2][8][] |
| Appearance | Solid | [11] |
| IUPAC Name | 2-bromo-[12][13]thiazolo[5,4-b]pyridine | [9][] |
The presence of the pyridine and thiazole rings, both containing nitrogen and sulfur heteroatoms, introduces polarity and potential sites for hydrogen bonding. However, the overall aromatic system and the bulky, hydrophobic bromine atom suggest that its aqueous solubility will be limited, a common challenge for many heterocyclic drug candidates.
Part 1: Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability.[6] In early-stage drug discovery, two types of solubility are typically measured: kinetic and thermodynamic.[13] Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), providing a rapid assessment for initial screening.[13] Thermodynamic solubility, the true equilibrium solubility, is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions and is crucial for later-stage development and formulation.[12][13][14]
Experimental Workflow: Determining Solubility
The following diagram outlines a comprehensive workflow for assessing both kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound in equilibrium with its solid phase.[12][14]
Rationale: This method ensures that the system has reached its lowest energy state, providing a true measure of solubility that is critical for predicting in vivo behavior and guiding formulation development.[13]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. Test a range of pharmaceutically relevant media, such as:
-
Purified Water
-
0.1 N HCl (simulated gastric fluid)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (simulated intestinal fluid)
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. Separate the saturated supernatant from the excess solid. Centrifugation is often preferred over filtration to avoid potential compound adsorption to the filter material.[5]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase into the calibrated range of a validated HPLC-UV assay.
-
Calculation: Determine the concentration of the diluted sample using the calibration curve and account for the dilution factor to report the final thermodynamic solubility in µg/mL or µM.
Expected Solubility Profile (Illustrative)
While specific experimental data for this compound is not publicly available, a representative solubility profile can be predicted based on its structure and the properties of similar heterocyclic compounds.
| Solvent/Medium | Type | Predicted Solubility | Rationale |
| Water | Aqueous | Very Low (< 10 µg/mL) | Aromatic, non-ionizable structure with limited hydrogen bonding potential. |
| 0.1 N HCl (pH ~1.2) | Aqueous | Low (< 50 µg/mL) | The pyridine nitrogen can be protonated, slightly increasing solubility, but the overall molecule remains hydrophobic. |
| PBS (pH 7.4) | Aqueous | Very Low (< 10 µg/mL) | The molecule is neutral at this pH, exhibiting minimal aqueous solubility. |
| Ethanol | Organic Polar Protic | Moderate | Can engage in some hydrogen bonding and dipole-dipole interactions. |
| Dichloromethane (DCM) | Organic Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Dimethylformamide (DMF) | Organic Polar Aprotic | Freely Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[15][16] |
| Dimethyl Sulfoxide (DMSO) | Organic Polar Aprotic | Freely Soluble | A powerful polar aprotic solvent, commonly used for creating high-concentration stock solutions in drug discovery.[13][15][16] |
Part 2: Chemical Stability and Degradation Pathway Analysis
Stability is a non-negotiable attribute of a drug substance. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[17] To develop such a method, forced degradation (stress testing) is performed.
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition, providing critical insights into potential degradation pathways and identifying the likely degradants that could form during manufacturing and long-term storage.[7][18]
Protocol 2: Forced Degradation (Stress Testing) Study
Rationale: The goal is to achieve 5-20% degradation of the parent compound.[17] This level is sufficient to generate and detect primary degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and maintain at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at time points and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction closely as oxidation can be rapid.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) in an oven. Also, expose the stock solution to heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose both the solid compound and the stock solution to UV and visible light in a photostability chamber, following ICH Q1B guidelines. A control sample wrapped in aluminum foil should be run in parallel.
-
-
Sample Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method.
Protocol 3: Development of a Stability-Indicating HPLC Method
Rationale: The primary objective is to develop a chromatographic method that separates the intact parent compound from all process impurities and degradation products.[19] This ensures that the assay is specific and that stability is accurately assessed.[20]
Methodology:
-
Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen a gradient of a weak acid (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Analysis of Stressed Samples: Inject a mixture (cocktail) of the samples from the forced degradation study that show a moderate level of degradation. The goal is to have all potential degradants present in a single chromatogram.
-
Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradant peaks. The use of a Diode Array Detector (DAD) is crucial to check for peak purity and to identify the optimal detection wavelength.[21]
-
Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer to obtain mass information for the parent compound and all observed degradants. This is invaluable for proposing degradation pathways.[21][22]
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
Potential Degradation Pathways
The fused heterocyclic structure of this compound presents several potential sites for chemical degradation. Understanding these liabilities is key to interpreting stress testing data.
Caption: Plausible Degradation Pathways for this compound.
-
Hydrolytic Pathway: Under strong acidic or basic conditions, the thiazole ring, being an aminal-like structure, could be susceptible to hydrolytic cleavage. This is a known degradation pathway for some thiazole-containing pharmaceuticals.
-
Oxidative Pathway: The pyridine nitrogen, being a tertiary amine, is a prime target for oxidation by agents like H₂O₂, leading to the formation of an N-oxide.[23] The sulfur atom in the thiazole ring could also be oxidized.
-
Photolytic Pathway: Thiazole rings with specific aryl substituents have been shown to undergo photo-oxygenation, potentially reacting with singlet oxygen in a Diels-Alder-type cycloaddition.[22] This can lead to an unstable endoperoxide that rearranges to form amide-containing degradants.[22]
Storage and Handling Recommendations
Based on its chemical nature and information from chemical suppliers, proper storage is essential to ensure the long-term integrity of this compound.
-
Temperature: Store long-term in a cool, dry place.[11] For maximum stability, storage at 2-8°C or -20°C in an inert atmosphere is recommended.[2][4][24][25]
-
Atmosphere: Store sealed in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.[2][24]
-
Light: Protect from light to prevent photolytic degradation.[24] Use amber vials or store in a dark location.
Conclusion
This compound is a molecule of significant strategic value in drug discovery. This guide has outlined the critical importance of characterizing its solubility and stability profiles. While predicted to have low aqueous solubility, it is readily soluble in common organic solvents like DMSO and DMF, making it amenable to standard laboratory workflows.
Its stability profile, governed by the inherent chemistry of its fused heterocyclic core, highlights potential liabilities to hydrolysis, oxidation, and photodegradation. A systematic approach using forced degradation studies coupled with the development of a robust, stability-indicating HPLC method is paramount. This allows for the identification and tracking of degradation products, ensuring the quality, safety, and efficacy of any resulting drug candidate. By investing in a thorough understanding of these fundamental properties early in the development process, researchers can make more informed decisions, mitigate risks, and ultimately enhance the probability of translating a promising molecule into a successful therapeutic.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 412923-40-1 [benchchem.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. rheolution.com [rheolution.com]
- 7. biomedres.us [biomedres.us]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 412923-40-1 [sigmaaldrich.com]
- 11. 1160791-13-8 2-Amino-6-bromothiazolo[5,4-b]pyridine AKSci X9148 [aksci.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. eagleanalytical.com [eagleanalytical.com]
- 21. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 22. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyridine [chemeurope.com]
- 24. 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE CAS#: 934266-82-7 [chemicalbook.com]
- 25. 1440428-02-3|2,5-Dibromothiazolo[5,4-b]pyridine|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to 2-Bromothiazolo[5,4-b]pyridine: From Sourcing to Synthesis and Application
Introduction: The Strategic Value of the Thiazolo[5,4-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic systems are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The thiazolo[5,4-b]pyridine core is one such structure, renowned for its presence in a multitude of potent and selective kinase inhibitors.[1][2][3] This bicyclic heteroaromatic system serves as a versatile framework for developing targeted therapies in oncology and immunology.
This guide focuses on a key derivative, 2-Bromothiazolo[5,4-b]pyridine . The strategic placement of the bromine atom at the 2-position transforms this molecule into a highly valuable and versatile building block. It provides a reactive handle for introducing molecular diversity through well-established metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) essential for drug discovery programs.[4] This document provides an in-depth overview of its commercial availability, synthesis, reactivity, and characterization for researchers, chemists, and drug development professionals.
Chemical Identity and Properties
Correctly identifying the starting material is the foundation of any successful synthetic campaign.
-
IUPAC Name: 2-bromo-[][6]thiazolo[5,4-b]pyridine
-
Molecular Formula: C₆H₃BrN₂S[][7]
-
Molecular Weight: 215.07 g/mol []
-
Structure:
Commercial Availability
This compound is readily available from several specialized chemical suppliers, typically on a research scale. Its availability as a catalog item significantly accelerates early-stage discovery projects by bypassing the need for multi-step custom synthesis.
| Supplier | Typical Purity | Available Quantities | CAS Number |
| BOC Sciences | ≥95% | Inquire for details | 412923-40-1[] |
| Sigma-Aldrich | Varies by supplier | Check listings | 412923-40-1[8] |
| BLDpharm | ≥95% | Check listings | 412923-40-1[9] |
| VWR (Ambeed) | ≥95% | 100 mg, 250 mg, 1 g | 412923-40-1[7] |
Note: All products listed are intended for research and development use only and must be handled by qualified professionals.[7][10]
Synthesis and Reactivity: A Practical Overview
While commercially available, understanding the synthesis of the thiazolo[5,4-b]pyridine core is crucial for troubleshooting and for potential scale-up or analog synthesis. The most common approach involves the cyclization of an appropriately substituted aminopyridine.
Representative Synthesis Workflow
The following workflow illustrates a common synthetic route, starting from a commercially available brominated aminopyridine. The key step is the formation of the thiazole ring.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 6. 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE CAS#: 934266-82-7 [m.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound | 412923-40-1 [sigmaaldrich.com]
- 9. 1198759-26-0|2-Bromo-5-chlorothiazolo[5,4-b]pyridine|BLD Pharm [bldpharm.com]
- 10. 1160791-13-8 2-Amino-6-bromothiazolo[5,4-b]pyridine AKSci X9148 [aksci.com]
reactivity of the bromine atom in 2-Bromothiazolo[5,4-B]pyridine
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromothiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous clinically relevant molecules, particularly in the domain of kinase inhibition.[1][2] The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. This compound serves as a highly versatile and pivotal building block, with the bromine atom at the 2-position acting as a linchpin for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the reactivity of this C2-bromine, detailing its participation in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal factors behind methodological choices, thereby offering a practical framework for researchers in medicinal chemistry and materials science.
The Thiazolo[5,4-b]pyridine Core: A Privileged Scaffold
The fusion of a thiazole and a pyridine ring creates the thiazolo[5,4-b]pyridine system, an electron-deficient heteroaromatic structure that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a broad spectrum of biological activities, including potent inhibition of key kinases such as PI3K and c-KIT, making them valuable in oncology research.[1][2] The ability to precisely modify the scaffold at various positions is crucial for tuning pharmacological properties. The 2-bromo derivative, in particular, offers a chemically tractable handle for introducing molecular diversity.[3][]
Synthesis of the this compound Precursor
Access to this key intermediate is critical for its subsequent elaboration. A common strategy involves the transformation of an amino-substituted precursor. The synthesis can be efficiently achieved from 7-aminothiazolo[5,4-b]pyridine via a Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite.[2]
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 412923-40-1 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromothiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in key biological interactions have led to its incorporation into a multitude of compounds with therapeutic potential, including kinase inhibitors and adenosine receptor antagonists. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the derivatization of this heterocyclic system, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.
This document provides a comprehensive guide to performing the Suzuki coupling reaction on 2-Bromothiazolo[5,4-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Mechanistic Considerations for a Successful Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is crucial for optimizing the reaction conditions for a specific substrate like this compound.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-determining step.[3] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) species. The electron-deficient nature of the thiazolo[5,4-b]pyridine ring can facilitate this step.
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is critically dependent on the choice of base, which activates the organoboron reagent to form a more nucleophilic borate species.[4]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Reagents and Materials
| Reagent/Material | Recommended Grade/Purity | Supplier (Example) | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | |
| Aryl/Heteroaryl Boronic Acid or Pinacol Ester | >95% | Combi-Blocks, TCI | Pinacol esters can offer greater stability. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | >98% | Strem, Sigma-Aldrich | A reliable and versatile catalyst. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics | A moderately strong base suitable for many couplings. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Ensure low water content. |
| Deionized Water | Degassed prior to use. | ||
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere. |
Experimental Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl or heteroaryl boronic acid/ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of the bromo starting material) via syringe.[2][5][6]
-
Heating: Immerse the reaction flask in a preheated oil bath at 80-100 °C. For microwave-assisted reactions, typical conditions are 100-140 °C for 15-60 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours for conventional heating).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted thiazolo[5,4-b]pyridine.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Conditions | Rationale and Optimization |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Ligand-based Precatalysts (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a good starting point due to its air stability and broad applicability.[7] For challenging couplings, particularly with sterically hindered or electron-rich boronic acids, more active catalysts based on bulky, electron-rich phosphine ligands like XPhos may be necessary to promote efficient oxidative addition and reductive elimination.[8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for the transmetalation step.[9] K₃PO₄ is a versatile and effective base.[2][6] For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required. The solubility of the base is also important; aqueous solvent mixtures are often employed to facilitate this.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an aprotic organic solvent and water is standard.[9] Dioxane is a common choice, but for higher temperatures, toluene can be used. DMF can be beneficial for substrates with poor solubility. Ensure solvents are degassed to prevent oxidation of the palladium catalyst. |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures generally accelerate the reaction rate.[9] However, excessively high temperatures can lead to decomposition of the catalyst or reactants. Microwave irradiation can significantly reduce reaction times. |
| Boronic Acid vs. Ester | Boronic Acids or Pinacol Esters | Boronic acids are more common, but pinacol esters can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base strength, low reaction temperature. | - Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., with a Buchwald ligand).- Switch to a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation | Presence of water and/or acidic protons, prolonged reaction times, or high temperatures. | - Use a more stable boronic acid derivative, such as a pinacol ester.- Minimize the amount of water in the reaction mixture.- Use a milder base if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | - Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use. |
| Catalyst Decomposition (black precipitate) | High temperature, presence of oxygen. | - Lower the reaction temperature.- Ensure a robust inert atmosphere.- Consider using a more thermally stable catalyst or ligand. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of 2-aryl and 2-heteroaryl thiazolo[5,4-b]pyridines. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this powerful transformation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromothiazolo[5,4-b]pyridine
Introduction: The Strategic Importance of Thiazolo[5,4-b]pyridines and the Power of C-N Cross-Coupling
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The ability to strategically introduce amine functionalities at the C2 position of this scaffold is of paramount importance for modulating pharmacological activity, tuning physical properties, and enabling further diversification.
Traditionally, the synthesis of 2-aminothiazolo[5,4-b]pyridines has been challenging, often requiring harsh reaction conditions or multi-step sequences with limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a mild, efficient, and highly versatile methodology.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 2-Bromothiazolo[5,4-b]pyridine. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer practical troubleshooting advice to navigate potential challenges.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4][5][6] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.[4][7] For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often preferred.[7][8]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of this compound to form a Pd(II) complex.[2][3][5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][9]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-aminothiazolo[5,4-b]pyridine product and regenerating the active Pd(0) catalyst.[2][5][9]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2][9] The use of bulky ligands helps to suppress this undesired pathway.[2][9]
Caption: Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[8]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[11][12]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add the base (1.5-2.5 equiv) and the amine (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (0.1-0.5 M concentration with respect to the limiting reagent).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow.
Catalyst and Ligand Selection: A Comparative Overview
The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination. Below is a table summarizing common choices and their typical applications.
| Catalyst/Precatalyst | Ligand | Typical Amine Scope | Key Features |
| Pd₂(dba)₃ | XPhos | Primary & secondary alkyl/aryl amines | Highly active for a broad range of substrates.[7] |
| Pd(OAc)₂ | RuPhos | Primary & secondary alkyl/aryl amines | Often used in solvent-free conditions.[10] |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | Hindered primary & secondary amines | Effective for sterically demanding couplings. |
| Pd(dba)₂ | BINAP | Primary amines | One of the earlier, reliable bidentate ligands.[2] |
| G4-XPhos Palladacycle | (Internal) | Primary & secondary alkyl/aryl amines | Air- and moisture-stable precatalyst for ease of use.[13] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides guidance on troubleshooting common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/ligand- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the solvent is properly degassed.[11]- Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[11][12]- Increase the reaction temperature in increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-hydride elimination is competing with reductive elimination.- The ligand is not bulky enough. | - Switch to a bulkier ligand (e.g., from a monophosphine to a biarylphosphine like XPhos).[4]- Lower the reaction temperature if possible. |
| Decomposition of Starting Material or Product | - The reaction temperature is too high.- The base is too strong for the substrate's functional groups. | - Lower the reaction temperature.- Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃) instead of an alkoxide base.[8] |
| Poor Reproducibility | - Inconsistent quality of reagents or solvents.- Variations in inert atmosphere technique. | - Use high-purity, anhydrous reagents and solvents from a reliable source.- Ensure a consistently inert atmosphere is maintained throughout the setup and reaction. |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of 2-aminothiazolo[5,4-b]pyridine derivatives. By understanding the reaction mechanism, carefully selecting the catalyst system, and adhering to rigorous experimental technique, researchers can efficiently access a wide array of valuable compounds for drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this transformative reaction.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Synthesis of Novel PI3K Inhibitors Utilizing the 2-Bromothiazolo[5,4-b]pyridine Scaffold
Abstract & Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation through genetic mutations or amplification in a vast number of human cancers has established it as a premier target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting key enzymes within this pathway, particularly the Class I PI3K isoforms (α, β, γ, δ), is a major focus of modern oncology drug discovery.[6][7][8]
This application note provides a comprehensive guide to the synthesis of potent and selective PI3K inhibitors using 2-Bromothiazolo[5,4-b]pyridine as a versatile and strategic starting material. The thiazolo[5,4-b]pyridine core is a privileged scaffold, offering a rigid, bicyclic structure that can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of PI3K isoforms. We will detail the underlying synthetic strategy, provide step-by-step protocols for key transformations, and discuss the rationale behind the experimental choices, empowering researchers to leverage this scaffold in their own drug discovery programs.
The PI3K/AKT/mTOR Signaling Pathway: A Therapeutic Overview
Understanding the target pathway is fundamental to rational drug design. The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3]
Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
Synthetic Strategy & Workflow Rationale
The core strategy involves a modular, two-step approach using the this compound scaffold. This allows for the rapid generation of a diverse library of analogues by varying the coupling partners in each step.
-
C-C Bond Formation (Suzuki-Miyaura Coupling): The bromine atom at the 2-position of the thiazolo[5,4-b]pyridine core is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is employed to introduce a variety of aryl or heteroaryl groups. This reaction is chosen for its exceptional functional group tolerance, high yields, commercial availability of a vast array of boronic acids/esters, and well-established, robust reaction conditions.[9][10][11] The substituent introduced here can be tailored to probe interactions within the affinity pocket of the PI3K enzyme.
-
C-N Bond Formation (Buchwald-Hartwig Amination): Following the Suzuki coupling, a subsequent functionalization is often required. For many PI3K inhibitors, a nitrogen-containing heterocycle (like morpholine) is crucial for interacting with the hinge region of the kinase, often forming a key hydrogen bond. The Buchwald-Hartwig amination is the gold standard for forming C-N bonds and is used here to introduce the desired amine.[12][13] Its broad substrate scope and high efficiency make it ideal for late-stage functionalization in a synthetic route.
Figure 2: General Synthetic Workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. All reactions involving palladium catalysts and air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a key 2-aryl intermediate.
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 215 mg, 1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the flask.
-
Add the degassed solvents, 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-thiazolo[5,4-b]pyridine intermediate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: Buchwald-Hartwig Amination for Final Product Synthesis
This protocol details the C-N bond formation to install a morpholine moiety, a common feature in many PI3K inhibitors.[14]
-
Reagents & Materials:
-
2-Aryl-thiazolo[5,4-b]pyridine intermediate (from Protocol 1) (1.0 eq, 1.0 mmol)
-
Morpholine (1.5 eq, 1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (R-BINAP) or a suitable Buchwald ligand like XPhos (0.04 eq, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq, 2.0 mmol)
-
Toluene (anhydrous, 5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Inert atmosphere setup
-
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the 2-aryl-thiazolo[5,4-b]pyridine intermediate, cesium carbonate, and the ligand (e.g., R-BINAP).
-
Add the palladium precatalyst, Pd₂(dba)₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by morpholine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final PI3K inhibitor.
-
Confirm the identity, purity, and structure of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
-
Data Presentation & Expected Results
The described synthetic route is robust and generally provides moderate to high yields for both steps. Below is a table of representative results.
| Entry | Starting Material | Coupling Partner | Reaction Type | Product | Typical Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 2-(4-Methoxyphenyl)thiazolo[5,4-b]pyridine | 75-90% |
| 2 | 2-(4-Methoxyphenyl)thiazolo[5,4-b]pyridine | Morpholine | Buchwald-Hartwig | 4-(2-(4-Methoxyphenyl)thiazolo[5,4-b]pyridin-X-yl)morpholine* | 65-85% |
*Note: The position of morpholine attachment on the pyridine ring depends on the presence of an additional leaving group on that ring, which would be introduced in an earlier step not detailed in this general protocol.
Biological evaluation of compounds synthesized via this method has shown potent inhibitory activity against PI3K isoforms. For instance, compounds with a morpholine-substituted pyrimidine coupled to the thiazole core have demonstrated high selectivity for PI3Kδ.[14]
| Compound Example | Target Isoform | Reported IC₅₀ (nM) |
| GDC-0941 (Related Scaffold) | PI3Kα | ~3 |
| Idelalisib (CAL-101) | PI3Kδ | ~2.5 |
Safety, Handling, and Troubleshooting
-
Reagent Safety:
-
This compound: Halogenated heterocycles can be irritants and potentially toxic. Avoid inhalation and skin contact.[15]
-
Palladium Catalysts: Can be toxic and may be pyrophoric. Handle in a fume hood and under an inert atmosphere.
-
Bases: Strong bases like Cs₂CO₃ are corrosive and hygroscopic. Handle with care.
-
Solvents: Toluene and Dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.[16][17]
-
-
Troubleshooting Common Issues:
-
Low Suzuki Yield: May be caused by inactive catalyst, poor quality boronic acid, or insufficient degassing. Consider using a different Pd source/ligand system. Protodeboronation can be a side reaction; ensure reaction conditions are strictly anhydrous where required by the specific protocol.[10]
-
Low Buchwald-Hartwig Yield: This reaction is highly sensitive to atmosphere and reagent purity. Ensure the use of an anhydrous solvent and a high-quality ligand. The choice of base and ligand can be critical and may require optimization for different substrates.
-
Purification Challenges: The nitrogenous heterocyclic products can sometimes streak on silica gel. Doping the eluent with a small amount of triethylamine (~0.1-1%) can improve peak shape and separation.
-
Conclusion
The use of this compound as a foundational building block provides a highly effective and modular route for the synthesis of novel PI3K inhibitors. The strategic application of robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of diverse chemical libraries. The protocols outlined in this note are designed to be reproducible and serve as a strong starting point for medicinal chemistry campaigns aimed at developing next-generation cancer therapeutics targeting the PI3K pathway.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K pathway-directed therapeutic strategies in cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. calpaclab.com [calpaclab.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
Application Notes & Protocols for the Development of c-KIT Inhibitors Featuring a Thiazolo[5,4-b]pyridine Core
Abstract
The receptor tyrosine kinase c-KIT is a critical proto-oncogene, and its aberrant activation is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).[1][2] The development of targeted kinase inhibitors has revolutionized treatment, yet acquired resistance to first-line therapies like imatinib necessitates the discovery of novel chemical scaffolds.[3][4] This document provides a comprehensive guide for researchers on the design, synthesis, and biological evaluation of a promising class of c-KIT inhibitors built upon the thiazolo[5,4-b]pyridine core. This scaffold has been successfully utilized to develop inhibitors for various kinases, demonstrating its versatility.[3][5][6] We present detailed, field-tested protocols for chemical synthesis, in vitro enzymatic assays, and cell-based functional screens, alongside insights into structure-activity relationship (SAR) analysis to guide lead optimization.
Introduction: The Rationale for Targeting c-KIT with a Thiazolo[5,4-b]pyridine Scaffold
The c-KIT signaling cascade is initiated by the binding of its ligand, stem cell factor (SCF), which induces receptor dimerization and autophosphorylation.[7][8] This activation triggers downstream pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/MAPK pathways.[9][10] Mutations leading to constitutive, ligand-independent c-KIT activation are oncogenic drivers, making it a prime therapeutic target.[1][7]
While inhibitors like imatinib and sunitinib have shown clinical success, resistance often emerges through secondary mutations in the c-KIT kinase domain.[4] This challenge fuels the search for new inhibitor classes with distinct binding modes and activity against resistant mutants. The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in kinase inhibitor design.[5] Its unique heterocyclic arrangement offers multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][11] Notably, recent studies have demonstrated that functionalization at the 6-position of the thiazolo[5,4-b]pyridine core can yield potent c-KIT inhibitors capable of overcoming imatinib resistance.[3]
Synthesis of Thiazolo[5,4-b]pyridine Derivatives
This section outlines a general synthetic route for preparing key thiazolo[5,4-b]pyridine intermediates, adapted from published methodologies.[5] The strategy focuses on building the core scaffold first, followed by diversification through coupling reactions to explore SAR.
Rationale for Synthetic Strategy: The chosen pathway is robust and modular. It begins with a commercially available substituted pyridine to form the aminothiazole ring. A key step is the Suzuki cross-coupling reaction, a powerful and versatile method for creating carbon-carbon bonds, which allows for the introduction of diverse aryl or heteroaryl groups at a specific position to probe the ATP-binding pocket of c-KIT.[3][12]
Protocol 2.1: Synthesis of Key Intermediate 5
This protocol describes the multi-step synthesis of the core amine intermediate, which serves as the primary building block for final compound diversification.
Step A: Aminothiazole Formation (Compound 2)
-
Materials: 3-amino-5-bromo-2-chloropyridine (1), potassium thiocyanate (KSCN), acetic acid.
-
Procedure: To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in acetic acid, add potassium thiocyanate (1.5 equiv.). Heat the mixture at 80-90 °C for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, pour into ice water, and neutralize with a saturated NaHCO₃ solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromothiazolo[5,4-b]pyridin-2-amine (2).
-
Causality: This reaction proceeds via nucleophilic attack of the thiocyanate on the chlorinated pyridine, followed by intramolecular cyclization to form the fused thiazole ring.[6]
-
Step B: Boc Protection (Compound 3)
-
Materials: Compound 2, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure: Suspend compound 2 (1 equiv.) in DCM. Add TEA (2.5 equiv.) followed by the slow addition of Boc₂O (1.2 equiv.). Stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the Boc-protected compound 3.
-
Causality: The Boc group protects the exocyclic amine, preventing it from interfering with the subsequent palladium-catalyzed coupling reaction.
-
Step C: Suzuki Cross-Coupling (Compound 4)
-
Materials: Compound 3, desired arylboronic acid pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester), Pd(dppf)Cl₂, potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure: To a degassed mixture of compound 3 (1 equiv.), the boronic ester (1.2 equiv.), and K₂CO₃ (3 equiv.) in 1,4-dioxane/water (4:1), add Pd(dppf)Cl₂ (0.05 equiv.). Heat the mixture under a nitrogen atmosphere at 90-100 °C for 8-12 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product 4.
-
Causality: The Suzuki reaction is highly efficient for creating C-C bonds between sp²-hybridized carbons, making it ideal for linking the thiazolo[5,4-b]pyridine core to various substituted phenyl rings.[5]
-
Step D: Nitro Reduction and Boc Deprotection (Intermediate 5)
-
Materials: Compound 4, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.
-
Procedure: To a solution of compound 4 (1 equiv.) in ethanol/water, add NH₄Cl (2 equiv.) and iron powder (5 equiv.). Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.
-
Work-up: Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol. Concentrate the filtrate. The resulting crude product often contains the deprotected amine due to the acidic conditions generated in situ. If Boc protection remains, treat with trifluoroacetic acid (TFA) in DCM to ensure complete deprotection. Purify by column chromatography to obtain the key amine intermediate 5.
-
Causality: Iron in the presence of a mild acid source like NH₄Cl is a classic and effective method for reducing aromatic nitro groups to amines.[6]
-
Protocol 2.2: Final Compound Synthesis (e.g., Amide/Urea Formation)
-
Materials: Key intermediate 5, desired acyl chloride, isocyanate, or carboxylic acid, appropriate coupling reagents (e.g., HATU, DIPEA), solvent (e.g., DMF, DCM).
-
Procedure (for Amide Coupling): Dissolve intermediate 5 (1 equiv.) and the desired carboxylic acid (1.1 equiv.) in DMF. Add DIPEA (3 equiv.) and HATU (1.2 equiv.). Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Work-up: Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble reagents. Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final inhibitor.
Biological Evaluation: Protocols for Determining Potency and Cellular Activity
A hierarchical screening approach is essential for efficiently identifying promising inhibitors. This workflow begins with a direct biochemical assay against the target kinase, followed by cell-based assays to confirm on-target activity in a physiological context and assess effects on cell viability.
Protocol 3.1: In Vitro c-KIT Kinase Assay (ADP-Glo™)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to c-KIT activity.[10][13] The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[14]
-
Materials:
-
Recombinant human c-Kit enzyme (wild-type and relevant mutants, e.g., D816V).
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds serially diluted in DMSO.
-
Kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT).[13]
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of test compounds in kinase assay buffer. A common starting concentration is 10 µM, followed by 10-point, 3-fold dilutions.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a master mix containing the c-Kit enzyme and substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Kit.[14]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).[14]
-
Protocol 3.2: Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[10]
-
Materials:
-
GIST-T1 (c-KIT exon 11 deletion) or HMC-1.2 (c-KIT V560G/D816V mutant) cells.[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well clear cell culture plates.
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the log concentration of the compound and fit the curve to determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).[15]
-
Protocol 3.3: Western Blot for c-KIT Phosphorylation
Principle: This protocol directly assesses the ability of the inhibitor to block c-KIT autophosphorylation in a cellular context, confirming its mechanism of action.[10][16]
-
Materials:
-
GIST-T1 or HMC-1.2 cells.
-
Test compounds.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-total c-Kit, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours (if SCF stimulation is required).
-
Treat cells with various concentrations of the test compound for 2-4 hours.
-
(Optional) Stimulate with SCF for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Kit as a loading control, and subsequently for downstream markers like p-AKT and p-ERK.[10]
-
Data Presentation and SAR Insights
Systematic analysis of the data generated from these assays is crucial for guiding the optimization of lead compounds. Structure-activity relationships (SAR) are derived by comparing the potency of analogs with different chemical modifications.
Table 1: Example In Vitro and Cellular Activity Data
| Compound ID | R₁ Group (at C6) | R₂ Group (Amide) | c-KIT WT IC₅₀ (nM) | c-KIT D816V IC₅₀ (nM) | GIST-T1 GI₅₀ (nM) |
| 6h | 3-(Trifluoromethyl)phenyl | H | 9870 | >10000 | >10000 |
| 6r | 3-CF₃, 4-Cl-phenyl | Cyclopropyl | 25 | 4770 | 1150 |
| Imatinib | - | - | 100[16] | >10000[3] | 150 |
| Sunitinib | - | - | 20 | 500 | 100 |
Data is illustrative and based on trends reported in the literature.[3]
Key SAR Insights from Literature:
-
C6-Position: Functionalization at the 6-position of the thiazolo[5,4-b]pyridine core is critical for c-KIT inhibitory activity. Introducing substituted phenyl groups at this position can significantly enhance potency.[3]
-
Hydrophobic Pockets: The addition of hydrophobic groups, such as a trifluoromethyl (CF₃) group on the C6-phenyl ring, appears to be favorable, likely by occupying a hydrophobic pocket in the c-KIT ATP-binding site.[3]
-
Amide/Urea Moiety: The nature of the group attached to the aniline nitrogen provides another vector for optimization, influencing solubility, cell permeability, and interactions with the kinase.
By systematically modifying these positions and evaluating the resulting compounds using the protocols described, researchers can develop potent and selective c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, with the potential to overcome clinical resistance.
References
- 1. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 10. benchchem.com [benchchem.com]
- 11. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ashpublications.org [ashpublications.org]
Application Notes & Protocols: Strategic Functionalization of 2-Bromothiazolo[5,4-b]pyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and the presence of multiple hydrogen bond acceptors and donors make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[1][2] Molecules incorporating this scaffold have shown significant promise as phosphoinositide 3-kinase (PI3K) inhibitors and other targeted therapies for oncology.[1][2]
2-Bromothiazolo[5,4-b]pyridine serves as a critical and versatile starting material for the synthesis of diverse compound libraries. The bromine atom at the 2-position is strategically placed for functionalization through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to introduce a wide array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions for modifying this compound, complete with mechanistic insights, detailed experimental protocols, and field-proven optimization strategies.
Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4][5] Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7] For this compound, this reaction is paramount for introducing various aryl and heteroaryl moieties.
Reaction Principle and Catalytic Cycle
The reaction couples the this compound (an organohalide) with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[8] The catalytic cycle, a cornerstone of palladium cross-coupling chemistry, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
The base plays a crucial role by activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids with this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) to the flask.[4] Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85–110 °C) with vigorous stirring.[4][6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted thiazolo[5,4-b]pyridine.
Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Common Reagents/Conditions | Rationale & Troubleshooting Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often used directly as a Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in-situ reduction. For challenging couplings, pre-formed catalysts like PdCl₂(dppf) can offer higher stability and activity.[9] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) accelerate oxidative addition and reductive elimination, which is beneficial for less reactive substrates.[10] The sulfur atom in the thiazole ring can potentially poison the catalyst; bulky ligands can mitigate this by shielding the palladium center.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical for activating the boronic acid.[5] K₃PO₄ and Cs₂CO₃ are stronger bases and often more effective for less reactive partners.[4][9] Anhydrous KF can be used for base-sensitive substrates.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | A biphasic system (e.g., Dioxane/H₂O) is common as it dissolves both the organic substrates and the inorganic base.[4][9] Anhydrous solvents may be required for specific applications. |
| Temperature | 80–110 °C | Most Suzuki couplings require heating to drive the reaction to completion.[9] If the reaction is sluggish, a moderate increase in temperature can be beneficial. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C–N bonds by coupling aryl halides with amines.[11][12] This reaction is indispensable in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[13] For the thiazolo[5,4-b]pyridine scaffold, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position.
Reaction Principle and Catalytic Cycle
The reaction involves the palladium-catalyzed coupling of this compound with an amine in the presence of a strong base. The catalytic cycle is similar to the Suzuki coupling but involves the coordination and deprotonation of the amine to form a palladium-amido complex prior to reductive elimination.[11][13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure
This protocol is adapted for the coupling of primary or secondary amines with this compound.[13][14]
-
Reagent Preparation: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4–2.0 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon). Repeat three times.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.1–1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[13] Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Common Reagents/Conditions | Rationale & Troubleshooting Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts. The active Pd(0) species is formed in situ.[12][13] |
| Ligand | Xantphos, BINAP, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential. Bidentate ligands like Xantphos and BINAP are effective for a wide range of amines and can prevent catalyst decomposition.[11] Buchwald-type ligands (XPhos, RuPhos) often show superior activity, especially for less reactive aryl chlorides or hindered amines. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine complex. Sodium tert-butoxide is the most common choice. Weaker bases like K₃PO₄ may be used for substrates with base-sensitive functional groups, often requiring higher temperatures. |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, non-protic solvents are required. Toluene and dioxane are the most frequently used.[12] |
| Temperature | 80–110 °C | The reaction temperature is highly dependent on the reactivity of the coupling partners and the catalyst system employed. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is typically co-catalyzed by palladium and copper(I).[16] For the thiazolo[5,4-b]pyridine scaffold, it provides direct access to 2-alkynyl derivatives, which are versatile intermediates for further transformations or can be valuable final products themselves.
Reaction Principle and Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[15][16]
Caption: General experimental workflow for a cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol is based on typical conditions for Sonogashira couplings of bromopyridine derivatives.[16][17]
-
Reagent Preparation: To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (CuI, 5-10 mol%).[16]
-
Inert Atmosphere: Ensure the entire process is conducted under an inert atmosphere (Argon).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Workup: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 2-alkynylthiazolo[5,4-b]pyridine product.
Optimization Parameters for Sonogashira Coupling
| Parameter | Common Reagents/Conditions | Rationale & Troubleshooting Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most common and reliable catalysts for Sonogashira couplings.[16] |
| Copper(I) Source | CuI | Copper(I) iodide is the standard co-catalyst. Its presence is crucial for the reaction to proceed under mild conditions.[15] Copper-free conditions exist but typically require more specialized ligands and higher temperatures. |
| Base | Et₃N, DIPEA, Piperidine | An amine base is required, which acts as both a base and often as a solvent. It neutralizes the HBr formed and keeps the copper acetylide in solution.[16] |
| Solvent | THF, DMF, Acetonitrile | A co-solvent is often used to ensure solubility of the aryl halide. The amine base can sometimes serve as the sole solvent. |
| Side Reactions | Alkyne Homocoupling (Glaser coupling) | A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining strictly anaerobic conditions and using the alkyne as the limiting reagent if necessary. |
Heck Reaction: C–C Bond Formation with Alkenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a direct route to substituted alkenes.[18][19] While less common than Suzuki or Buchwald-Hartwig reactions in medicinal chemistry programs for this specific scaffold, it remains a powerful tool for introducing vinyl or styrenyl groups.
Reaction Principle and Mechanism
The reaction involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base.[19]
Experimental Protocol: General Procedure
This is a generalized protocol for a Heck reaction with an aryl bromide.
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv, e.g., n-butyl acrylate or styrene), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Reaction: Heat the mixture to 80-140 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of biologically active molecules. Its strategic functionalization is readily achieved through a suite of robust and well-understood palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, in particular, provide medicinal chemists with a reliable and modular toolkit to rapidly generate diverse analogues for lead discovery and optimization campaigns. A thorough understanding of the reaction mechanisms and careful optimization of key parameters are essential for successfully leveraging the full synthetic potential of this important scaffold.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
Synthesis of Selective S1P1 and S1P5 Receptor Agonists from a 2-Bromothiazolo[5,4-b]pyridine Scaffold
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for the synthesis of selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) agonists, starting from the versatile building block, 2-bromothiazolo[5,4-b]pyridine. We will explore the strategic chemical modifications that enable the development of potent and selective modulators for these therapeutically significant G protein-coupled receptors. The protocols herein are designed for researchers in medicinal chemistry and drug discovery, offering step-by-step procedures, mechanistic insights, and characterization guidelines.
Introduction: The Therapeutic Promise of S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a vast array of cellular processes by binding to a family of five G protein-coupled receptors, S1P1-5. The therapeutic potential of targeting these receptors has been realized with the approval of drugs like Fingolimod (Gilenya®), a non-selective S1P receptor modulator for multiple sclerosis. However, achieving receptor subtype selectivity is paramount to enhancing therapeutic efficacy while minimizing off-target effects.
-
S1P1 Receptor: Primarily expressed on lymphocytes and endothelial cells, S1P1 plays a crucial role in lymphocyte trafficking and vascular integrity. Agonism of S1P1 leads to the internalization of the receptor on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system in autoimmune diseases.
-
S1P5 Receptor: Predominantly found on oligodendrocytes, the myelin-producing cells of the central nervous system, and natural killer (NK) cells. S1P5 agonism is being explored for its potential in promoting remyelination and modulating NK cell activity, offering therapeutic avenues for demyelinating diseases and certain cancers.
The thiazolo[5,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, offering a rigid structure and multiple points for chemical diversification to achieve desired potency and selectivity. This guide will focus on the synthesis of selective S1P1 and S1P5 agonists from the readily accessible starting material, this compound.
Strategic Overview of the Synthesis
The synthetic strategy hinges on the differential functionalization of the this compound core. The bromine atom at the 2-position serves as a versatile handle for introducing various side chains via cross-coupling reactions, which are instrumental in tuning the selectivity towards S1P1 or S1P5. The general synthetic workflow is outlined below:
Figure 1: General synthetic workflow from this compound to selective S1P1 and S1P5 agonists.
Synthesis of a Key Intermediate: 2-(4-(Hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine
A pivotal step in this synthetic route is the introduction of a phenyl ring at the 2-position, which will serve as an anchor for further modifications. A Suzuki-Miyaura cross-coupling reaction is an efficient method to achieve this transformation.
Protocol 1: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 944903-51-7 | 215.06 | 1.0 mmol |
| (4-(Hydroxymethyl)phenyl)boronic acid | 590-02-3 | 151.96 | 1.2 mmol |
| Pd(dppf)Cl2·CH2Cl2 | 95464-05-4 | 816.64 | 0.05 mmol |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | 2.0 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(4-(hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine.
Expected Outcome: A white to off-white solid. The yield should be in the range of 70-85%. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.
Synthesis of a Selective S1P1 Agonist
To achieve S1P1 selectivity, we will introduce a carboxylic acid moiety, a common feature in many S1P1 agonists that mimics the phosphate group of the endogenous ligand.
Protocol 2: Oxidation to Carboxylic Acid
Figure 2: Synthetic step towards an S1P1 selective agonist.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-(Hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine | N/A | 242.29 | 1.0 mmol |
| Jones Reagent (CrO3 in H2SO4) | 1333-82-0 | 99.99 (CrO3) | 2.0 mmol |
| Acetone | 67-64-1 | 58.08 | 20 mL |
| Isopropanol | 67-63-0 | 60.10 | As needed |
| Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
Dissolve 2-(4-(hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine (1.0 mmol) in acetone (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (2.0 mmol) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or flash column chromatography to yield 4-(thiazolo[5,4-b]pyridin-2-yl)benzoic acid.
Expected Outcome: A white solid with a yield of 60-75%.
Synthesis of a Selective S1P5 Agonist
For S1P5 selectivity, we will introduce a lipophilic side chain via an ether linkage, a strategy that has proven effective in differentiating from S1P1.
Protocol 3: Williamson Ether Synthesis
Figure 3: Synthetic step towards an S1P5 selective agonist.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-(Hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine | N/A | 242.29 | 1.0 mmol |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 mmol |
| 3-Bromopentane | 1809-10-5 | 151.05 | 1.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL |
| Saturated Ammonium Chloride (NH4Cl) solution | 12125-02-9 | 53.49 | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and add a solution of 2-(4-(hydroxymethyl)phenyl)thiazolo[5,4-b]pyridine (1.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 3-bromopentane (1.1 mmol) and heat the reaction to 60 °C for 6 hours.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired S1P5 agonist.
Expected Outcome: A colorless oil or a low-melting solid with a yield of 50-65%.
Characterization and Quality Control
All synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should typically be >95%.
In Vitro Pharmacological Evaluation
To assess the activity and selectivity of the synthesized agonists, in vitro assays are necessary.
-
Receptor Binding Assays: Radioligand binding assays can determine the binding affinity (Ki) of the compounds for S1P1 and S1P5.
-
Functional Assays: GTPγS binding assays or Tango assays can measure the functional potency (EC50) and efficacy of the agonists at the target receptors.
The selectivity is determined by the ratio of EC50 or Ki values for the different S1P receptor subtypes.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the synthesis of selective S1P1 and S1P5 receptor agonists. The protocols outlined in this guide offer a clear and reproducible pathway to these valuable research compounds. By modulating the physicochemical properties of the side chains introduced at the 2-position, researchers can fine-tune the selectivity profile and develop novel therapeutics for a range of diseases.
Application Note & Protocol: Sonogashira Coupling with 2-Bromothiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction using 2-Bromothiazolo[5,4-b]pyridine as a substrate. As a fused heterocyclic system, the thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological targets, including c-KIT inhibitors[1]. The Sonogashira reaction is a powerful and versatile tool for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties that can serve as critical synthons for further molecular elaboration or as key components of the final active pharmaceutical ingredient.[2][3][4]
This guide moves beyond a simple recitation of steps to explain the underlying principles, optimization strategies, and troubleshooting for this specific class of electron-deficient heteroaromatic substrates.
The Catalytic Heart of the Reaction: Mechanism
The Sonogashira coupling is a dual-catalyst system, relying on the synergistic action of palladium and copper complexes.[2][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The reaction is broadly divided into two interconnected catalytic cycles.
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne. It begins with the active Pd(0) species undergoing oxidative addition into the C-Br bond of this compound. This is often the rate-limiting step, especially for less reactive aryl bromides compared to iodides.[5][6]
-
The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[2][7] This species then engages in a transmetalation step with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.
Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynylthiazolo[5,4-b]pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Optimizing the Reaction: A Guide to Key Parameters
The success of the Sonogashira coupling with a heteroaromatic substrate like this compound hinges on the careful selection of several key parameters. The electron-deficient nature and the presence of nitrogen atoms, which can coordinate to and potentially inhibit the catalyst, make this substrate moderately challenging.[8]
| Parameter | Recommendation & Rationale | Typical Range | Source(s) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are robust starting points. For difficult couplings, pre-catalysts with bulky, electron-rich ligands may be superior. | 1-5 mol% | [2][8][9] |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) is the most common and effective co-catalyst. It is crucial for activating the alkyne.[2] Fresh, high-purity CuI is recommended to avoid issues.[5] | 1-10 mol% | [9][10][11] |
| Ligand | Triphenylphosphine (PPh₃) is a standard ligand that is often sufficient. It is typically added in slight excess relative to the palladium source. | 2-10 mol% | [9][10] |
| Base | An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed. Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are common choices.[5][12] | 2-5 equivalents | [6][12] |
| Solvent | Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are frequently used. For some substrates, using the amine base as the solvent is also effective.[6][10][13] | 0.1 - 0.5 M | [10][14] |
| Temperature | Aryl bromides are less reactive than iodides and typically require heating to facilitate the rate-limiting oxidative addition step.[5][6] | 60 - 100 °C | [9][10][13] |
| Atmosphere | The reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling) and catalyst decomposition.[5] A strict inert atmosphere (Nitrogen or Argon) is mandatory. | N/A | [5][14] |
Detailed Experimental Protocol
This protocol is adapted from optimized conditions reported for the closely related 2-amino-3-bromopyridine scaffold and serves as an excellent starting point for the coupling of this compound.[9][10]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) Iodide [CuI] (5.0 mol%)
-
Triphenylphosphine [PPh₃] (5.0 mol%)
-
Triethylamine [Et₃N] (3.0 eq)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 eq), CuI (0.05 eq), and PPh₃ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.[14]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) followed by the anhydrous, degassed DMF (to achieve a concentration of ~0.2 M).
-
Stirring and Degassing: Stir the mixture for 15-20 minutes at room temperature to ensure dissolution and complex formation.
-
Final Additions: Add the terminal alkyne (1.2 eq) via syringe, followed by the triethylamine (3.0 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-12 hours).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite® to remove insoluble catalyst residues, washing the pad with additional ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynylthiazolo[5,4-b]pyridine.[15]
Troubleshooting & Key Considerations
Even with a robust protocol, challenges can arise. Below is a systematic guide to addressing common issues.
-
No Reaction or Low Conversion: This is often related to the oxidative addition step.[13]
-
Temperature: Aryl bromides may require higher temperatures than reported for more activated substrates. Cautiously increase the temperature in 10-15 °C increments.[5]
-
Catalyst/Ligand: The nitrogen atoms of the thiazolopyridine ring may be inhibiting the palladium catalyst. Switching to a more robust ligand system, such as one with bulky, electron-rich phosphines (e.g., XPhos) or an N-heterocyclic carbene (NHC) ligand, can overcome this.[8]
-
-
Formation of Black Precipitate (Palladium Black): This indicates decomposition of the Pd(0) catalyst.[5]
-
Cause: Often caused by impurities in reagents or solvents, or an inappropriate solvent choice. Some anecdotal evidence suggests THF can promote palladium black formation.[16]
-
Solution: Ensure all reagents and solvents are high purity and anhydrous. If using THF, consider switching to DMF or another suitable solvent.
-
-
Significant Alkyne Homocoupling (Glaser Product): This side reaction is promoted by the copper catalyst in the presence of oxygen.[5]
-
Solution 1 (Procedural): Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. Slow addition of the alkyne can also minimize its concentration and disfavor the bimolecular homocoupling.[11]
-
Solution 2 (Systemic): Employ a copper-free Sonogashira protocol. These conditions often require different ligands or bases but completely eliminate the primary pathway for Glaser coupling.[3][5]
-
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 2-Bromothiazolo[5,4-b]pyridine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, enabling the efficient discovery of high-quality lead compounds. This approach relies on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, serving as starting points for optimization into potent drug candidates.[] This guide provides a detailed technical overview and practical protocols for the application of 2-Bromothiazolo[5,4-b]pyridine , a privileged heterocyclic scaffold, within an FBDD workflow. We will explore the rationale for its inclusion in fragment libraries, detail biophysical methods for screening and validation, and provide protocols for its chemical elaboration into more potent molecules, leveraging the strategic placement of the bromine atom.
Introduction: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[2] Libraries are often enriched with "privileged scaffolds"—core molecular frameworks known to bind to a range of biological targets.[3][4] The thiazolo[5,4-b]pyridine core is one such scaffold, found in numerous inhibitors of various protein kinases, including PI3K and c-KIT, making it a valuable starting point for drug discovery.[5][6]
This compound is an exemplary fragment for several key reasons:
-
Privileged Core: The fused heterocyclic system provides a rigid, three-dimensional shape with well-defined hydrogen bond donors and acceptors, increasing the probability of specific, high-quality interactions with a protein target.[]
-
Optimal Fragment Space: With a molecular weight of approximately 215 g/mol , it adheres to the "Rule of Three," a common guideline for fragment properties (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
-
Vector for Elaboration: The bromine atom at the 2-position is not merely a substituent; it is a versatile chemical handle. It provides a clear, validated vector for chemical elaboration using robust and predictable reactions like the Suzuki-Miyaura cross-coupling.[7][8] This allows for the systematic and structure-guided growth of the fragment hit into a more potent lead compound.
-
Enhanced Crystallographic Detection: In X-ray crystallography, the bromine atom's ability to produce a strong anomalous scattering signal provides an unambiguous method for identifying and orienting the fragment within the protein's binding site, even in cases of weak binding or low occupancy.[9][10][11]
This application note will guide researchers through the entire workflow, from initial screening to hit expansion.
The FBDD Workflow Using this compound
A successful FBDD campaign is a multi-stage process that relies on orthogonal biophysical techniques to identify and validate true hits, thereby minimizing the pursuit of false positives.[12][13]
Caption: FBDD cascade for this compound.
Experimental Protocols
Stage 1: Primary Screening
Primary screening aims to rapidly identify potential binders from the fragment library. Techniques must be sensitive enough to detect weak interactions (typically in the high micromolar to millimolar range).[14]
DSF is a rapid, cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.
-
Preparation:
-
Prepare a stock solution of the target protein at 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting this stock to 1 mM in assay buffer (final DMSO concentration should be kept consistent across all wells, typically ≤5%).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
To each well, add 20 µL of the protein solution.
-
Add 5 µL of the fragment working solution (final fragment concentration: 200 µM). Include buffer-only and DMSO-only controls.
-
Add 5 µL of the diluted fluorescent dye.
-
Seal the plate and centrifuge briefly to mix.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.
-
Monitor fluorescence at the appropriate wavelength for the dye.
-
-
Analysis:
-
Calculate the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
-
Stage 2: Hit Validation & Characterization
Hits from the primary screen must be validated using an orthogonal, solution-based technique to confirm direct binding and eliminate false positives.
STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting weak binders.[15][16] It identifies which protons of a ligand are in close proximity to the protein.
-
Sample Preparation:
-
Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer-d11, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a 100 mM stock of this compound in DMSO-d6.
-
The final NMR sample should contain the protein (e.g., 20 µM) and the fragment at a 50-100 fold molar excess (e.g., 1-2 mM).[17] The final DMSO-d6 concentration should be low (<5%).
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum of the mixture.
-
Set up the STD experiment using a standard pulse sequence (e.g., stddiff.2 on Bruker systems).
-
On-resonance saturation: Selectively irradiate a region of the spectrum where only protein resonances appear (e.g., -0.5 to 0.5 ppm).
-
Off-resonance saturation: Irradiate a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
Use a saturation time (D20) of 1-3 seconds.[17] A train of selective Gaussian pulses is commonly used for saturation.
-
-
Data Processing and Analysis:
-
Process both the on- and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The appearance of signals in the difference spectrum corresponding to the protons of this compound confirms binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface ("epitope mapping").[18]
-
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All [mdpi.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Fragments: New tricks for old methods: STD NMR [practicalfragments.blogspot.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. ichorlifesciences.com [ichorlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromothiazolo[5,4-b]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Bromothiazolo[5,4-b]pyridine. This fused heterocyclic moiety is a privileged scaffold in modern drug discovery, appearing in a range of targeted therapeutics. However, its successful functionalization via Suzuki coupling is often challenging due to the electronic properties and potential for catalyst inhibition inherent to the thiazolo[5,4-b]pyridine core.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific issues you may encounter. We will delve into the mechanistic rationale behind our recommendations to empower you to make informed decisions for your unique substrate combinations.
Troubleshooting Guide & Frequently Asked Questions
Question 1: My reaction shows low to no conversion of the this compound starting material. What are the primary causes and how can I fix it?
This is the most common challenge. Low conversion is typically rooted in issues within the catalytic cycle, specifically catalyst deactivation or inefficient oxidative addition/transmetalation. The thiazolo[5,4-b]pyridine core contains two nitrogen atoms (pyridine and thiazole) that can act as Lewis bases and coordinate to the palladium center, leading to inactive or off-cycle catalyst species.[1]
Here is a systematic approach to troubleshoot this issue:
A) Catalyst & Ligand Selection is Critical
The default choice of Pd(PPh₃)₄ or Pd(dppf)Cl₂ may be inadequate for this substrate.[2][3] The electron-deficient nature of the heteroaryl ring system and the potential for N-coordination necessitate a more robust catalytic system.
-
The Problem: Simple phosphine ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote the rate-limiting oxidative addition step efficiently. Furthermore, they do not provide sufficient steric bulk around the palladium center to prevent the pyridine or thiazole nitrogens from binding and deactivating the catalyst.[1]
-
The Solution: Switch to modern, sterically hindered, and electron-rich biaryl phosphine ligands (Buchwald ligands). These ligands create a bulky pocket around the palladium atom that favors the binding of the aryl halide over the substrate's nitrogen atoms and accelerates both oxidative addition and reductive elimination.[4]
Recommended Catalyst/Ligand Systems for Thiazolo[5,4-b]pyridine Coupling
| Catalyst/Ligand | Key Advantages & Rationale | Typical Loading |
| Pd₂(dba)₃ with SPhos | SPhos is highly electron-rich and bulky, providing excellent catalyst stability and promoting rapid oxidative addition for electron-deficient heteroaryl halides.[1][4] | 1-3 mol% Pd, 2-6 mol% Ligand |
| Pd(OAc)₂ with XPhos | XPhos offers a different steric profile and is also highly effective for challenging couplings, often showing complementary reactivity to SPhos. | 2-5 mol% Pd, 4-10 mol% Ligand |
| Pd(dppf)Cl₂ | A common starting point, but often requires higher temperatures.[5] It can be effective but is more susceptible to deactivation with this substrate class. | 3-5 mol% |
| NiCl₂(dme) with ProPhos | For cost-sensitive applications, nickel catalysis can be an effective alternative, though it may require more rigorous optimization. ProPhos ligands have shown promise for heteroaromatics.[6] | 1-3 mol% |
B) Base and Solvent Optimization
The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[7][8][9]
-
The Problem: A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can promote decomposition of the starting material or boronic acid.[10] The choice of base is intimately linked to the solvent system.
-
The Solution: Screen a panel of bases in conjunction with appropriate solvents. Aqueous inorganic bases are common, but anhydrous conditions can sometimes be beneficial.
Common Base/Solvent Combinations
| Base (Equivalents) | Solvent System | Rationale & Considerations |
| K₂CO₃ (2-3 eq.) | Toluene/H₂O, Dioxane/H₂O[1][8] | A cost-effective and generally reliable choice. The aqueous phase is crucial for dissolving the base and forming the active boronate.[1][8] |
| K₃PO₄ (2-3 eq.) | THF/H₂O, Dioxane[1][11] | A stronger base that is often effective for less reactive substrates or when transmetalation is sluggish.[1] |
| Cs₂CO₃ (2-3 eq.) | Dioxane, Toluene | A highly effective but more expensive base. Often provides higher yields, particularly in difficult couplings.[1][8] |
| KOtBu (2-3 eq.) | Anhydrous THF, Toluene | A very strong, non-nucleophilic base for use under anhydrous conditions. Can be useful if water-sensitive functional groups are present. |
Question 2: My reaction is producing significant byproducts, primarily debromination and boronic acid homocoupling. How can I suppress these pathways?
Side reactions are a clear indicator that the desired cross-coupling pathway is being outcompeted. Let's address the two most common culprits.
A) Protodebromination (Dehalogenation)
This is the replacement of the C2-bromine atom with a hydrogen, resulting in the parent thiazolo[5,4-b]pyridine.
-
Causality: After oxidative addition of this compound to Pd(0), the resulting Pd(II) intermediate can react with a proton source before transmetalation occurs. Common proton sources include water, alcohols (if used as a solvent), or even trace moisture.[12]
-
Mitigation Strategy:
-
Ensure Anhydrous Conditions (If Possible): While many Suzuki protocols use water, if debromination is severe, switching to a rigorously dried solvent (like dioxane or toluene) and a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) can help.[10]
-
Accelerate Transmetalation: Use a more effective base or a higher concentration to speed up the transmetalation step, allowing it to outcompete the debromination pathway.
-
Avoid Alcohol Solvents: Solvents like isopropanol can sometimes act as hydride sources, leading to dehalogenation.[6]
-
B) Boronic Acid Homocoupling
This side reaction produces a biaryl dimer of your boronic acid coupling partner.
-
Causality: The primary cause of homocoupling is the presence of molecular oxygen in the reaction mixture.[1][10][13] Oxygen can facilitate an alternative catalytic cycle that leads to the dimerization of the boronic acid.
-
Mitigation Strategy:
-
Rigorous Degassing: This is non-negotiable for achieving high yields. All solvents must be thoroughly degassed before use. The assembled reaction mixture (containing all reagents except the catalyst) should also be degassed.
-
Degassing Techniques:
-
Freeze-Pump-Thaw: The most effective method. Involves freezing the solvent/mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes is a common and effective alternative.[14]
-
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen) for its entire duration.[1]
-
Question 3: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt as my coupling partner?
The choice of organoboron reagent can significantly impact reaction success, primarily due to stability.
-
The Problem: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation , where the C-B bond is cleaved by a proton source (often water or acid) to give the corresponding arene.[1][12][15] This side reaction consumes your coupling partner and reduces the overall yield.
-
The Solution: For challenging or precious coupling partners, using more stable derivatives is highly recommended.
Comparison of Organoboron Reagents
| Reagent Type | Advantages | Disadvantages | When to Use |
| Boronic Acid | Widely available, cost-effective. | Prone to protodeboronation and formation of boroxine trimers.[12] | For robust, simple aryl partners where a quick screen is needed. |
| Pinacol Boronate Ester | Significantly more stable to storage and reaction conditions, less prone to protodeboronation.[1][10] | Higher cost, may require slightly more forcing conditions for transmetalation. | The recommended default for valuable or sensitive coupling partners, especially heteroaromatics.[15] |
| Potassium Trifluoroborate Salt | Highly stable, crystalline solids. Easy to handle and purify.[16] | Requires fluoride source (e.g., KF) for activation; transmetalation mechanism differs. | Excellent for substrates that are particularly prone to protodeboronation. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a starting point protocol and requires optimization for each specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or pinacol ester (1.2–1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle for Heteroaryl Halides
This diagram illustrates the key steps of the catalytic cycle and highlights the potential point of catalyst inhibition by the nitrogen atoms of this compound.
Caption: Catalytic cycle showing potential inhibition by N-coordination.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for systematically troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 2-Bromothiazolo[5,4-B]pyridine
Welcome to the technical support center for the synthesis of 2-Bromothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds through the diazotization of 2-aminothiazolo[5,4-b]pyridine, followed by a copper-catalyzed Sandmeyer reaction. While this is a classic and powerful transformation, the unique electronic properties of the heteroaromatic starting material can lead to several competing side reactions, impacting yield and purity. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound with a Significant Amount of a Hydroxylated Impurity.
Question: My reaction is producing a significant amount of what appears to be 2-hydroxythiazolo[5,4-b]pyridine, and the yield of my desired 2-bromo product is low. What is causing this, and how can I prevent it?
Answer:
This is a classic side reaction in diazotization chemistry. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the reaction medium, leading to the formation of the corresponding hydroxylated compound.[1] The diazonium salts of heteroaromatic amines can be particularly unstable, making this side reaction more prevalent.[2]
Causality and Mitigation Strategies:
| Root Cause | Explanation | Recommended Action |
| Elevated Temperature | The rate of decomposition of the diazonium salt and its reaction with water increases significantly with temperature. | Maintain a strict temperature control of 0-5 °C throughout the diazotization and Sandmeyer reaction. Use an ice-salt bath for efficient cooling. |
| Excess Water | A high concentration of water can favor the hydrolysis of the diazonium salt. | While some water is necessary to dissolve the reagents, avoid using an excessive amount. If possible, consider using a co-solvent system to minimize the water concentration. |
| Slow Consumption of Diazonium Salt | If the Sandmeyer reaction is slow, the diazonium salt has more time to react with water. | Ensure that the copper(I) bromide catalyst is active and present in a sufficient amount to facilitate a rapid conversion of the diazonium salt to the desired bromo-product. |
Experimental Protocol: Minimizing Hydroxylation
-
Diazotization:
-
Dissolve 2-aminothiazolo[5,4-b]pyridine in a solution of hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr, and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at low temperature for an additional 1-2 hours, then gradually warm to room temperature.
-
Visualizing the Competing Pathways:
Caption: Competing reactions of the diazonium intermediate.
Issue 2: Formation of a High Molecular Weight Impurity, Possibly a Dimer.
Question: I am observing a significant byproduct with a mass corresponding to a dimer of my target molecule. What is this, and how can I avoid it?
Answer:
The formation of biaryl compounds is a known side reaction in the Sandmeyer reaction, proceeding through a radical mechanism.[1] The aryl radical intermediate, formed by the reduction of the diazonium salt by Cu(I), can dimerize instead of reacting with the bromide from the Cu(II) species.
Causality and Mitigation Strategies:
| Root Cause | Explanation | Recommended Action |
| Low Concentration of Cu(II)Br₂ | An insufficient concentration of the copper(II) bromide species can lead to a slower trapping of the aryl radical, allowing for dimerization to compete. | Ensure an adequate amount of CuBr is used, which will be oxidized to CuBr₂ during the reaction. Some protocols even suggest the addition of a small amount of Cu(II) salts to the reaction mixture. |
| Solvent Effects | The choice of solvent can influence the stability and reactivity of the radical intermediates. | While aqueous acidic conditions are standard, exploring the use of aprotic solvents in combination with an organic nitrite for the diazotization (e.g., tert-butyl nitrite) may reduce dimerization in some cases. |
Experimental Protocol: Suppressing Dimerization
-
Catalyst Preparation:
-
Ensure the copper(I) bromide is of high purity and free from inhibiting impurities.
-
Consider preparing the CuBr solution in HBr just before use to ensure its activity.
-
-
Reaction Conditions:
-
Maintain a well-stirred, homogeneous reaction mixture to ensure efficient interaction between the aryl radical and the copper species.
-
Slow addition of the diazonium salt to the copper solution helps to keep the concentration of the radical intermediate low at any given time, disfavoring dimerization.
-
Visualizing the Dimerization Pathway:
Caption: Fate of the aryl radical intermediate.
Frequently Asked Questions (FAQs)
Q1: My starting material, 2-aminothiazolo[5,4-b]pyridine, is poorly soluble in the acidic medium. What can I do?
A1: Poor solubility can lead to incomplete diazotization. You can try gently warming the mixture to aid dissolution before cooling it down for the addition of sodium nitrite. Alternatively, using a slightly larger volume of the acidic solution or adding a co-solvent like acetic acid can improve solubility.
Q2: I am observing a lot of gas evolution, and the reaction is difficult to control. Is this normal?
A2: Vigorous gas evolution (N₂) is expected during the Sandmeyer reaction as the diazonium group is displaced.[1] However, if it is too rapid, it could indicate that the reaction temperature is too high, leading to uncontrolled decomposition of the diazonium salt. Ensure your cooling bath is efficient and that you are adding the reagents slowly and in a controlled manner.
Q3: Can I use other brominating agents for the Sandmeyer reaction, such as NaBr with CuSO₄?
A3: While other bromide sources can be used, copper(I) bromide is generally the most effective catalyst for the Sandmeyer bromination. Using a Cu(II) salt with a bromide source relies on an in-situ reduction to the active Cu(I) species, which may not be as efficient. For optimal results, sticking to the well-established CuBr protocol is recommended.[1][3]
Q4: Are there any other potential, less common side reactions I should be aware of?
A4: In some cases, particularly with complex starting materials, intramolecular cyclization reactions can occur if there is a suitably positioned nucleophilic group on the molecule. This is known as the Pschorr cyclization.[4] For 2-aminothiazolo[5,4-b]pyridine itself, this is unlikely. However, if you are working with a derivative that has, for example, a phenyl group at a nearby position, this could be a possibility.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Pschorr cyclization - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of Thiazolo[5,4-b]pyridines
Welcome to the technical support center for the synthesis of thiazolo[5,4-b]pyridines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors.[1][2][3] Transitioning from bench-scale discovery to large-scale production, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification strategies.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure your scale-up campaigns are efficient, safe, and successful.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, practical problems encountered during the synthesis of thiazolo[5,4-b]pyridines in a direct question-and-answer format.
Question 1: My initial cyclization to form the thiazolo[5,4-b]pyridine core is low-yielding and generates multiple side products. What are the common causes and how can I optimize it?
Answer: This is a critical and often challenging step. Low yields during the formation of the bicyclic core typically stem from incomplete reaction, degradation of starting materials or product, or competing side reactions. Let's break down the causality and solutions.
A common route involves the reaction of a 2-chloropyridine derivative with a thiocyanate source, followed by reduction of a nitro group and subsequent intramolecular cyclization.[2]
-
Causality 1: Inefficient Thiocyanation: The initial nucleophilic aromatic substitution (SNAr) to introduce the thiocyanate group can be sluggish. On a larger scale, poor mixing and mass transfer can exacerbate this issue.
-
Solution: Ensure your solvent system fully dissolves the pyridine starting material. Acetic acid is often effective for this step.[2] Monitor the reaction closely by TLC or HPLC to ensure full consumption of the starting material before proceeding. On scale, controlled reagent addition and efficient agitation are paramount.
-
-
Causality 2: Over-reduction or Side Reactions: The reduction of the nitro group (e.g., with iron powder in acetic acid) is exothermic and can be difficult to control on a large scale.[2] Incomplete reduction leaves starting material, while overly harsh conditions can lead to the formation of undesired byproducts, such as pyridine N-oxides if using catalytic hydrogenation under certain conditions.[4]
-
Solution: For large-scale reactions, portion-wise addition of the reducing agent (like Fe powder) is crucial to manage the exotherm. Implement robust temperature monitoring and cooling. An alternative to consider is transfer hydrogenation, which can offer milder conditions.
-
-
Causality 3: Incomplete Cyclization: The final ring-closing step requires specific conditions to proceed efficiently. The nucleophilicity of the newly formed amine and the electrophilicity of the thiocyanate carbon are key.
-
Solution: This step is often performed in the same pot as the reduction.[2] The acidic conditions (e.g., acetic acid) used for the iron reduction typically facilitate the cyclization. If you isolate the amino-thiocyanate intermediate, ensure the cyclization medium provides the right pH to allow for a free amine to attack the thiocyanate.
-
Troubleshooting Workflow: Low-Yielding Cyclization
Caption: Troubleshooting Decision Tree for Low-Yielding Cyclization.
Question 2: My Sandmeyer reaction to convert a 2-amino group to a 2-bromo group is inconsistent and poses safety risks on scale-up. How can I improve this?
Answer: The Sandmeyer reaction is a powerful tool but requires strict control, as aryl diazonium salts can be unstable and even explosive.[5][6] Inconsistency on scale-up often arises from poor temperature control and localized concentration gradients.
-
Causality 1: Diazonium Salt Decomposition: The formation of the diazonium salt with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) is highly temperature-sensitive. If the temperature rises above 5-10 °C, the salt can rapidly decompose, leading to side products and a violent release of N₂ gas.
-
Solution: Use a jacketed reactor with a reliable cooling system to maintain a strict internal temperature, typically 0-5 °C. Add the nitrite source slowly and sub-surface to prevent localized "hot spots." Continuous monitoring of the internal temperature is non-negotiable.
-
-
Causality 2: Inefficient Copper-Mediated Substitution: The radical-nucleophilic aromatic substitution mechanism requires the copper(I) salt (e.g., CuBr₂) to be readily available to react with the diazonium intermediate.[2][5]
-
Solution: Ensure the copper salt is fully dissolved or well-suspended in the reaction medium (acetonitrile is common).[2] The order of addition matters; often, the amine is treated with the nitrite source in the presence of the copper salt to allow the diazonium intermediate to react as it is formed, minimizing its accumulation.
-
-
Safety Insight: Never isolate the diazonium salt intermediate. Always generate and consume it in situ. Before starting any scale-up, a thorough process safety review (e.g., HAZOP) and differential scanning calorimetry (DSC) analysis are highly recommended to understand the thermal hazards of your specific system.
Question 3: The Buchwald-Hartwig amination on my 2-bromo-thiazolo[5,4-b]pyridine is sluggish and gives low conversion. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, but its success is highly dependent on a synergistic interplay between the palladium source, ligand, base, and solvent.[7]
-
Causality 1: Catalyst Deactivation: The Pd(0) active species can be oxidized or otherwise deactivated. The choice of ligand is critical to stabilize the catalyst and facilitate the catalytic cycle (oxidative addition, amine coordination, reductive elimination).
-
Solution: Screen different generations of Buchwald-Hartwig ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often excellent choices as they promote the reductive elimination step. Ensure all reagents and the solvent are rigorously deoxygenated by sparging with an inert gas (N₂ or Ar) before adding the palladium catalyst.
-
-
Causality 2: Incorrect Base/Solvent Combination: The base's role is to deprotonate the amine, but its strength and solubility are crucial.[7] A base that is too weak will not facilitate the reaction, while one that is too strong can cause side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be better for sensitive substrates. The solvent (e.g., toluene, dioxane) must be anhydrous and capable of solubilizing the reactants and the base-amine adduct.
-
Table 1: Troubleshooting Buchwald-Hartwig Amination
| Problem | Probable Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst (oxidized Pd, poor ligand choice) | Deoxygenate all reagents/solvents. Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7] |
| Incorrect base strength or poor solubility | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to NaOtBu). Ensure the solvent is anhydrous. | |
| Side Product Formation | Reductive dehalogenation (Ar-Br → Ar-H) | Use a more sterically hindered ligand to accelerate reductive elimination over competing pathways. Lowering the reaction temperature may also help.[7] |
| Substrate/Product Degradation | Lower the reaction temperature and extend the reaction time. Screen different solvents. | |
| Difficult Purification | Residual palladium | Employ palladium scavengers (e.g., silica-bound thiols) or perform an activated carbon treatment during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the thiazolo[5,4-b]pyridine scaffold and their pros and cons for scale-up?
A1: Several routes exist, but two are particularly prevalent.[3][8]
-
Route A (Hantzsch-type Condensation): This classic approach involves condensing an α-haloketone with a thiourea or thioamide.[9][10] For the thiazolo[5,4-b]pyridine core, this would typically start from a pre-formed aminopyridine which is then converted to a thiourea and cyclized.
-
Pros: Often straightforward and utilizes readily available starting materials.
-
Cons for Scale-up: The use of α-haloketones can be problematic due to their lachrymatory and toxic nature.[9] The reaction can also generate significant waste streams.
-
-
Route B (From Substituted Pyridines): This is a more modern and widely used approach, often starting from a 2-chloro-3-aminopyridine or 2-chloro-3-nitropyridine.[2][8]
-
Pros: Highly modular, allowing for diverse substitutions on both the pyridine and thiazole rings. Functionalization can be achieved through well-established methods like SNAr, Sandmeyer, and palladium-catalyzed cross-couplings.[1][2]
-
Cons for Scale-up: Can involve multiple steps. Reactions like the Sandmeyer require strict safety protocols, and palladium catalysts add cost and require removal from the final product.
-
Q2: What are the key safety considerations when scaling up the synthesis of thiazolo[5,4-b]pyridines?
A2: Safety is the top priority. Key considerations include:
-
Thermal Hazards: Many steps can be exothermic (e.g., nitration, reduction of nitro groups, diazotization). Always perform thermal screening (DSC/ARC) to understand onset temperatures for decomposition and potential for thermal runaway.
-
Gas Evolution: The Sandmeyer reaction releases N₂ gas, and reductions can evolve H₂. The reactor must be properly vented to handle the gas load and prevent over-pressurization.
-
Hazardous Reagents: Handle toxic reagents like thiocyanates, lachrymatory α-haloketones, and pyrophoric reagents (if used) with appropriate personal protective equipment (PPE) and in well-ventilated areas or closed systems.
-
Metal Catalysts: While not an acute hazard, finely divided palladium on carbon (Pd/C) can be pyrophoric, especially after use when saturated with hydrogen and solvent. Handle with care, and never allow the used catalyst to dry in the air.
Q3: How do I effectively monitor these reactions on a large scale?
A3: Direct sampling from a large reactor can be challenging.
-
In-process Controls (IPCs): The most reliable method is to use HPLC or UPLC. Develop a robust analytical method early. It allows you to quantify the consumption of starting materials and the formation of product and key impurities accurately.
-
Thin-Layer Chromatography (TLC): Still valuable for quick qualitative checks, but less reliable for quantitative analysis on scale.[1][11]
-
PAT (Process Analytical Technology): For very large-scale or continuous manufacturing, consider implementing PAT tools like in-situ IR or Raman spectroscopy to monitor reactions in real-time without sampling.
Key Experimental Protocols
Protocol 1: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine (A Key Intermediate)
This protocol is adapted from a literature procedure for the synthesis of PI3K inhibitors and demonstrates the critical cyclization step.[2]
Workflow Diagram
Caption: Key steps in the synthesis of the thiazolo[5,4-b]pyridine core.
Step-by-Step Procedure:
-
Thiocyanation: To a solution of 4-(2-chloro-3-nitropyridin-4-yl)morpholine (1.0 eq) in glacial acetic acid (5-10 volumes), add potassium thiocyanate (KSCN, 1.3 eq). Heat the mixture to 80 °C and stir for 2-4 hours, monitoring by HPLC for the disappearance of the starting material. Cool the reaction mixture to ambient temperature.
-
Scientist's Note: Acetic acid serves as both a solvent and a proton source, facilitating the reaction. Using a slight excess of KSCN ensures the reaction goes to completion.
-
-
Reduction and Cyclization: Cool the mixture from the previous step to 15-20 °C in an ice-water bath. Add iron powder (Fe, 4.0-5.0 eq) portion-wise, ensuring the internal temperature does not exceed 60 °C. After the addition is complete, stir the mixture at 60 °C for 1-2 hours until the reduction and subsequent cyclization are complete (monitor by HPLC).
-
Scale-Up Insight: The portion-wise addition of iron is critical to control the strong exotherm of the nitro reduction. A jacketed reactor with efficient cooling is essential.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH 8-9. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-morpholinothiazolo[5,4-b]pyridin-2-amine.[2] Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
avoiding debromination in reactions with 2-Bromothiazolo[5,4-B]pyridine
Welcome to the technical support hub for 2-bromothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile heterocyclic scaffold into their synthetic strategies. The thiazolo[5,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[1][2] However, its reactivity, particularly in common C-C and C-N cross-coupling reactions, can present challenges.
One of the most frequently encountered issues is the undesired side reaction of debromination, or hydrodehalogenation, which leads to the formation of the parent thiazolo[5,4-b]pyridine, reducing the yield of the desired product and complicating purification. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you mitigate and avoid this problematic side reaction.
Troubleshooting Guide: Debromination in Cross-Coupling Reactions
This section directly addresses the issue of significant debromination observed during palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling
Scenario: You are attempting to perform a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a substantial amount of thiazolo[5,4-b]pyridine in your crude reaction mixture.
Root Cause Analysis: Debromination in Suzuki couplings often arises from competing reaction pathways that generate hydride species, which can then participate in the catalytic cycle to cause reductive dehalogenation.[3] The choice of base, solvent, and ligand plays a critical role in promoting or suppressing this side reaction. Strong bases, particularly alkoxides, can facilitate pathways that lead to hydride formation.
Troubleshooting Workflow & Recommendations:
Detailed Recommendations:
-
Re-evaluate Your Choice of Base:
-
Rationale: Strong bases like sodium tert-butoxide (NaOtBu) can promote β-hydride elimination from the palladium intermediate or react with solvent/impurities to generate hydrides. Weaker inorganic bases are less prone to these side reactions.[3]
-
Action: Switch from alkoxide bases to milder inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. Potassium fluoride (KF) has also been shown to be effective in minimizing side products in couplings with related heterocyclic systems.[3][4]
-
-
Optimize the Ligand:
-
Rationale: The ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands promote the desired reductive elimination step to form the C-C bond, making it kinetically more favorable than the competing debromination pathway.[5][6] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Action: Employ a modern, sterically hindered biarylphosphine ligand. Buchwald ligands such as SPhos or XPhos, or bulky alkylphosphines like tri-tert-butylphosphine (tBu₃P), are highly recommended.
-
-
Control Solvent and Temperature:
-
Rationale: Protic solvents can be a source of protons for the final step of the hydrodehalogenation pathway. While many Suzuki protocols use aqueous mixtures, minimizing the water content or using anhydrous conditions can be beneficial. Lowering the reaction temperature can also help disfavor the side reaction.
-
Action: Use anhydrous aprotic polar solvents like 1,4-dioxane or toluene. If aqueous conditions are necessary, use a minimal amount of rigorously degassed water. Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the desired reaction is too slow.
-
Comparative Table: Suzuki Coupling Conditions
| Parameter | Condition Prone to Debromination | Recommended Condition for Mitigation | Rationale |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃, KF | Milder bases reduce pathways for hydride generation.[3] |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, tBu₃P | Bulky, electron-rich ligands accelerate reductive elimination.[5] |
| Solvent | Alcohols (e.g., t-BuOH), excess H₂O | Anhydrous Dioxane, Toluene | Aprotic solvents eliminate a potential proton source. |
| Temperature | > 100 °C | 80 - 90 °C | Lower temperatures can reduce the rate of side reactions. |
Issue 2: Prevalent Debromination in Buchwald-Hartwig Amination
Scenario: You are performing a C-N coupling between this compound and a primary or secondary amine. Alongside your desired product, you isolate a significant amount of thiazolo[5,4-b]pyridine.
Root Cause Analysis: In Buchwald-Hartwig amination, hydrodehalogenation is a known competing pathway.[7] It can occur via β-hydride elimination from the palladium-amido complex, which is more likely with certain amines, or via other pathways involving hydride sources in the reaction mixture. The base and ligand choice are again critical control factors.[5]
Troubleshooting Workflow & Recommendations:
Detailed Recommendations:
-
Select the Right Generation of Ligand:
-
Rationale: While older bidentate ligands like BINAP and dppf can be effective, modern bulky monodentate biarylphosphine ligands are specifically designed to facilitate the C-N reductive elimination and suppress side reactions.[8] They create a sterically crowded coordination sphere around the palladium that disfavors β-hydride elimination.
-
Action: Utilize a ligand from the Buchwald portfolio, such as RuPhos or BrettPhos. These are often superior for challenging heterocyclic substrates.
-
-
Modify the Base:
-
Rationale: While sodium tert-butoxide is the most common base, it is also highly aggressive. For sensitive substrates, switching to a different base can alter the reaction kinetics and suppress debromination.
-
Action: Consider using lithium bis(trimethylsilyl)amide (LiHMDS) as an alternative strong, non-nucleophilic base. In some cases, a weaker base like K₃PO₄ can be sufficient, especially with highly active catalyst systems.
-
-
Lower the Reaction Temperature:
-
Rationale: Many modern Buchwald-Hartwig catalyst systems are active at room temperature or slightly elevated temperatures. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly diminish the extent of debromination.
-
Action: Attempt the reaction at room temperature first, monitoring for progress. If necessary, gently warm to 40-60 °C. Avoid high-temperature reflux conditions unless absolutely necessary.
-
Frequently Asked Questions (FAQs)
Q1: I'm observing debromination even before adding my coupling partner. Why is this happening?
A1: This suggests that your this compound substrate is unstable under the basic conditions used for the reaction, even in the presence of just the palladium catalyst and ligand. The thiazolo[5,4-b]pyridine ring system is electron-deficient, which can make the C-Br bond susceptible to certain degradation pathways.
-
Mechanistic Insight: The base itself might be promoting a direct or palladium-mediated hydrodehalogenation pathway, especially if there are trace water or other proton sources in your solvent.
-
Preventative Action: Ensure your solvent is rigorously anhydrous and degassed. Consider adding the base to the reaction mixture last, after all other components (substrate, catalyst, ligand) are present, to minimize the exposure time of the substrate to the basic conditions alone.
Q2: Can the choice of palladium precatalyst influence the rate of debromination?
A2: Yes, absolutely. The palladium source determines the nature and activation kinetics of the active Pd(0) species.
-
Expertise & Experience: Precatalysts like G3 or G4 Buchwald palladacycles are often designed for rapid, clean generation of the active L-Pd(0) species at low temperatures. Using a simple source like Pd(OAc)₂ requires an in situ reduction step that can sometimes lead to the formation of palladium black or other species that may promote side reactions.
-
Recommendation: For challenging substrates prone to debromination, using a well-defined, modern palladacycle precatalyst is highly recommended over older sources like Pd₂(dba)₃ or Pd(OAc)₂.
Q3: I am performing a Sonogashira coupling and seeing debromination. Are the causes similar to Suzuki and Buchwald-Hartwig reactions?
A3: Yes, the underlying principles are similar, but with some nuances specific to the Sonogashira reaction. The Sonogashira catalytic cycle also involves oxidative addition and reductive elimination.[9] Debromination can occur if hydride species are generated and intercept the Pd(II)-intermediate.
-
Troubleshooting Sonogashira:
-
Base: The amine base (e.g., Et₃N, DIPEA) is a crucial component. Ensure it is high purity and dry. Using a weaker base or a non-amine base like K₂CO₃ might be an option in some protocols.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions have been developed.[10] Sometimes, the copper salt can contribute to side reactions. Trying a copper-free protocol with a highly active palladium/ligand system may reduce debromination.
-
Ligand: As with other couplings, a bulky, electron-rich phosphine ligand can accelerate the desired C-C bond formation.
-
Q4: How can I confirm the identity of the debrominated byproduct?
A4: The most straightforward methods are:
-
Mass Spectrometry (MS): The debrominated product, thiazolo[5,4-b]pyridine, will have a molecular weight that is ~79 units (the mass of Bromine) less than your starting material, this compound. Look for the corresponding molecular ion peak in your LC-MS or GC-MS analysis.
-
¹H NMR Spectroscopy: Compare the aromatic region of your crude product's NMR spectrum to a reference spectrum of the unsubstituted thiazolo[5,4-b]pyridine, if available. The proton that replaces the bromine atom will appear as a new signal in the aromatic region, and the coupling patterns of the adjacent protons will change.
-
Independent Synthesis: If a reference standard is unavailable, the parent thiazolo[5,4-b]pyridine can often be synthesized through a separate, unambiguous route for comparison.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2 - 1.5 equiv).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
-
Add the SPhos ligand (1-2 mol% relative to Pd).
-
-
Reaction Execution:
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Seal the flask and place it in a pre-heated oil bath at 80-90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel.
-
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Bromothiazolo[5,4-B]pyridine
Welcome to the technical support center for catalyst selection in the cross-coupling of 2-Bromothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of these critical reactions. The content is structured to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction: The Significance of Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the this compound starting material is crucial for the synthesis of novel drug candidates and functional materials.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations.[1][2] This guide will focus on three key palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide.[3][4] For a substrate like this compound, which is a heteroaryl halide, careful selection of the catalyst system is paramount for success.[5][6]
Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Several factors can lead to a failed or low-yielding Suzuki-Miyaura reaction. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl bromides, especially those with potentially coordinating nitrogen atoms, standard catalysts like Pd(PPh₃)₄ may not be optimal.[3][7]
-
Recommendation: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand often proves more effective.[3][8] These ligands promote the rate-determining oxidative addition step and stabilize the catalytic species.[4][9]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[10]
-
Solvent and Water Content: The solvent system is important for solubility and reaction kinetics.
-
Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common.[3][12] Ensure your organic solvent is thoroughly degassed to prevent catalyst deactivation. While some water is often necessary, too much can lead to competitive protodeboronation of the boronic acid.[11]
-
-
Reagent Quality: The purity of your reagents is essential.
Question 2: I am observing significant amounts of a byproduct from the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often exacerbated by the presence of oxygen.
-
Inert Atmosphere: The most critical factor is maintaining a strictly inert atmosphere (Argon or Nitrogen).[12]
-
Recommendation: Ensure your reaction flask is properly oven-dried or flame-dried before use. The solvent should be thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Recommendation: Try running the reaction at a lower temperature for a longer period.
-
-
Catalyst Loading: High catalyst loadings can sometimes contribute to side reactions.
-
Recommendation: While ensuring enough catalyst for the primary reaction, avoid excessive amounts.
-
Question 3: My reaction appears to stall before completion. What could be the reason?
Answer: Reaction stalling can be due to catalyst deactivation.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways.
-
Product Inhibition: The product itself or byproducts can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[7][14]
-
Recommendation: This can be a challenging issue. Sometimes, adjusting the solvent or adding a ligand scavenger can help, but this requires careful optimization.
-
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Palladium Source | Ligand | Base | Solvent System | Typical Temperature (°C) | Notes |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A good starting point, but may be less effective for this substrate.[3] |
| System 2 | Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O or 1,4-Dioxane/H₂O | 90-110 | A more robust system for challenging heteroaryl halides.[3] |
| System 3 | Pd-PEPPSI-IPr | IPr (NHC) | K₃PO₄ or Cs₂CO₃ | THF or 1,4-Dioxane | 80-100 | Often highly effective for heteroaromatic substrates.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization may be required for specific boronic acids.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2-5 mol% and the appropriate ligand at 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[12]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with a halide.[15] This reaction is particularly important for synthesizing aryl amines, which are common motifs in pharmaceuticals.[15]
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination is giving a low yield. What should I try first?
Answer: Similar to the Suzuki coupling, the catalyst system is the most critical parameter.
-
Ligand Choice: The choice of ligand is highly dependent on the nature of the amine.[16]
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Solvent: Anhydrous, non-protic solvents are essential.
Question 2: I am observing dehalogenation of my this compound. How can I prevent this side reaction?
Answer: Dehalogenation (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Reaction Temperature: High temperatures can promote dehalogenation.
-
Recommendation: Try running the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst.
-
-
Base Choice: Some bases can be more prone to causing dehalogenation.
-
Recommendation: While a strong base is often needed, you might screen different strong bases (e.g., NaOtBu vs. LHMDS) to see if one minimizes this side reaction.
-
-
Water Contamination: Traces of water can be a source of protons for dehalogenation.
-
Recommendation: Ensure all reagents and solvents are scrupulously dry.
-
Question 3: My amine is sterically hindered, and the reaction is not working. What can I do?
Answer: Sterically hindered amines can be challenging coupling partners.
-
Ligand Selection: The steric bulk of the ligand needs to be carefully tuned.
-
Recommendation: A very bulky ligand, such as BrettPhos, can sometimes create a more open coordination sphere around the palladium, facilitating the coupling of hindered amines.
-
-
Pre-catalyst: Using a well-defined pre-catalyst can lead to more consistent results.
-
Recommendation: Consider using a G3 or G4 Buchwald pre-catalyst, which can generate the active Pd(0) species more cleanly and efficiently.[21]
-
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) | Notes |
| System 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 90-110 | A general and often effective system for a range of amines.[16] |
| System 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | Good for substrates that may be sensitive to very strong bases. |
| System 3 | XPhos Pd G3 | XPhos | NaOtBu or LHMDS | THF or CPME | 80-100 | A highly active pre-catalyst, excellent for challenging couplings.[21] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the palladium source (e.g., Pd(OAc)₂ at 1-3 mol%), the appropriate ligand (2-6 mol%), and the base (1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to the desired temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the product by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[22] It typically employs a dual catalyst system of palladium and a copper(I) salt.[22][23]
Troubleshooting Guide & FAQs: Sonogashira Coupling
Question 1: My Sonogashira reaction is sluggish or fails completely. What are the common culprits?
Answer: The Sonogashira reaction has its own set of sensitivities.
-
Copper Co-catalyst: The copper(I) salt (typically CuI) is crucial for the catalytic cycle.
-
Recommendation: Ensure you are using fresh, high-quality CuI. It should be a white or off-white powder; if it is green or brown, it has likely oxidized and will be ineffective.
-
-
Base: An amine base is typically used, which also often serves as the solvent.
-
Recommendation: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices.[24] The base must be anhydrous.
-
-
Oxygen Sensitivity: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).
-
Recommendation: Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical.
-
-
Palladium and Ligand:
Question 2: I am getting a lot of Glaser coupling product. How can I suppress this?
Answer: As mentioned, Glaser coupling is primarily caused by oxygen.
-
Inert Atmosphere: This is the most important factor. Re-evaluate your procedure for establishing and maintaining an inert atmosphere.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed. These often require a different set of conditions, such as a different base (e.g., pyrrolidine) or additives.[22]
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time, and avoid excessively high temperatures, as these can promote side reactions.
Question 3: My alkyne is sensitive or valuable. How can I optimize the reaction to be more efficient with respect to the alkyne?
Answer: To favor the cross-coupling over alkyne homocoupling, you can adjust the stoichiometry and reaction conditions.
-
Stoichiometry: While a slight excess of the alkyne is common, using a very large excess can be wasteful.
-
Recommendation: Try running the reaction with closer to a 1:1 stoichiometry of the halide and alkyne, but be prepared for a potentially longer reaction time or lower conversion of the halide.
-
-
Slow Addition:
-
Recommendation: Adding the alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.
-
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Typical Temperature (°C) | Notes |
| System 1 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF or DMF | Room Temp to 60 | The classic Sonogashira conditions.[24][25] |
| System 2 | Pd(OAc)₂ | PPh₃ or other phosphine | CuI | i-Pr₂NH | Toluene | 50-80 | An alternative system that can sometimes be more effective. |
| System 3 (Copper-Free) | Pd(PPh₃)₄ | PPh₃ | None | Pyrrolidine or other amine | DMF | 80-100 | Can be useful for avoiding Glaser coupling, but may require more optimization.[22] |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a Schlenk flask, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 1-3 mol%), and the copper(I) iodide (2-6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature. The reaction is often run at room temperature but may require gentle heating.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Catalytic Cycles
Caption: Interlinked catalytic cycles for the Sonogashira reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: C-N Coupling with 2-Bromothiazolo[5,4-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing C-N cross-coupling reactions involving the 2-Bromothiazolo[5,4-b]pyridine scaffold. This guide is designed to provide in-depth technical insights, troubleshooting advice, and validated protocols to help you overcome the inherent reactivity challenges associated with this important heterocyclic building block. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design and execute your synthetic strategies with confidence.
Understanding the Core Challenge: Why is this compound Unreactive?
Before troubleshooting, it's crucial to understand the chemical principles governing the low reactivity of this substrate. The difficulty in functionalizing the C2 position arises from a combination of electronic and coordination effects.
-
Inherent Electron Deficiency: The thiazolo[5,4-b]pyridine core is an electron-deficient heterocyclic system. This deficiency reduces the electron density at the C2 carbon, making the crucial oxidative addition step of the palladium catalytic cycle energetically demanding.[1][2] The C-Br bond is stronger and less polarized than in electron-rich aryl halides, thus requiring a more active catalytic system to break it.
-
Catalyst Inhibition via Pyridinic Nitrogen: The lone pair of electrons on the pyridine nitrogen (N4) can coordinate strongly to the palladium center. This coordination can sequester the catalyst into a stable, off-cycle resting state, effectively inhibiting its turnover and preventing it from participating in the desired C-N bond formation.[3][4] This phenomenon, often termed "the 2-pyridyl problem," is a well-documented challenge in the cross-coupling of 2-halo-pyridines and related heterocycles.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise when planning a C-N coupling with this compound.
Q1: What is the most effective catalytic system for C-N coupling with this substrate? A: The Buchwald-Hartwig amination is the most widely successful method.[5] Success hinges on using a palladium source paired with a highly active, sterically hindered, and electron-rich phosphine ligand. Ligands from the biarylphosphine class, such as RuPhos, BrettPhos, or XPhos, are specifically designed to overcome the challenges of electron-deficient substrates and catalyst inhibition.[6][7]
Q2: Is copper-catalyzed Ullmann coupling a viable alternative? A: While the Ullmann reaction is a classic method for C-N bond formation, it typically requires much harsher conditions (e.g., higher temperatures, stoichiometric copper) compared to modern palladium-catalyzed methods.[8][9] For complex molecules with sensitive functional groups, the milder conditions and broader functional group tolerance of the Buchwald-Hartwig amination are generally preferred.
Q3: How does the choice of halogen (I, Br, Cl) affect the reaction? A: The reactivity of the C-X bond follows the general trend: I > Br > Cl. This is inversely correlated with the bond dissociation energy.[1] If the corresponding 2-Iodothiazolo[5,4-b]pyridine is available, it will undergo oxidative addition more readily, often allowing for milder reaction conditions or lower catalyst loadings. Conversely, the 2-chloro analogue is significantly less reactive and requires a highly specialized and active catalyst system.
Q4: Is it better to use a palladium pre-catalyst? A: Yes, absolutely. Using a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4) is strongly recommended.[7][10] These pre-catalysts provide a stable source of palladium that reliably generates the active, monoligated Pd(0) species upon exposure to a base. This leads to more reproducible results, avoids the inconsistencies of in-situ catalyst generation from sources like Pd₂(dba)₃ or Pd(OAc)₂, and ensures an accurate ligand-to-metal ratio.[10]
Troubleshooting Guide: From Stalled Reactions to Success
This section provides a structured approach to diagnosing and solving common issues encountered during the C-N coupling process.
Problem: No reaction or conversion below 10%.
-
Probable Cause 1: Ineffective Oxidative Addition.
-
Scientific Rationale: The initial, often rate-limiting, step is the insertion of the Pd(0) catalyst into the C-Br bond.[5] The electron-deficient nature of the substrate makes this step difficult.
-
Suggested Solution: Switch to a more electron-rich and sterically bulky biarylphosphine ligand. The table below outlines recommended ligands for this purpose. Bulky ligands accelerate the final reductive elimination step, which in turn drives the entire catalytic cycle forward.[11]
-
| Ligand | Key Features | Recommended Use Case |
| XPhos | Highly active, general-purpose bulky ligand. | Excellent starting point for screening. |
| RuPhos | Very electron-rich, effective for heteroaryl chlorides and bromides.[6] | Use when XPhos gives low conversion. |
| BrettPhos | Extremely bulky, useful for coupling with primary amines and ammonia equivalents.[6] | Ideal for challenging couplings or when hydrodehalogenation is an issue. |
-
Probable Cause 2: Catalyst Inhibition or Deactivation.
-
Scientific Rationale: The pyridine nitrogen is binding to the palladium center, forming an inactive complex.[3] Alternatively, impurities (water, oxygen) in the reagents or solvent have deactivated the catalyst.
-
Suggested Solution:
-
Optimize Ligand-to-Metal Ratio: While a 2:1 ligand-to-Pd ratio is standard, slightly increasing it (e.g., 2.2:1 to 2.4:1) can sometimes compensate for ligand loss or non-productive binding, though large excesses should be avoided.[10]
-
Ensure Inert Conditions: Use a glovebox for setup. All solvents and liquid reagents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use anhydrous solvents.
-
Use a Pre-catalyst: As mentioned in the FAQs, pre-catalysts provide the most reliable source of active Pd(0).[7]
-
-
Problem: The reaction starts but stalls at 30-60% conversion.
-
Probable Cause 1: Sub-optimal Base.
-
Scientific Rationale: The base plays a critical role in deprotonating the amine-catalyst complex to form the palladium-amido intermediate, which is necessary for reductive elimination.[12][13] If the base is too weak, this step is slow. If it is not sufficiently soluble or becomes coated, its effectiveness diminishes over time.
-
Suggested Solution:
-
Strong Bases: For most amine couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[5]
-
Weaker Bases for Sensitive Substrates: If your molecule has base-sensitive functional groups (e.g., esters, nitriles), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used.[14] However, this often necessitates a more active catalyst system (e.g., RuPhos) and higher reaction temperatures to achieve good conversion.
-
Stirring: Ensure vigorous stirring, as dense inorganic bases can settle, reducing their effective concentration in the solution phase.[15]
-
-
-
Probable Cause 2: Catalyst Decomposition.
-
Scientific Rationale: At elevated temperatures (typically >110 °C), the palladium catalyst, particularly the active Pd(0) species, can decompose over time, leading to a stall in the reaction.
-
Suggested Solution:
-
Screen Solvents and Temperatures: Toluene (b.p. 111 °C) and 1,4-dioxane (b.p. 101 °C) are common solvents.[16] If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Use a More Active Catalyst: A more active catalyst system (e.g., using RuPhos instead of XPhos) may allow you to achieve full conversion at a lower temperature, thus preserving the catalyst's lifetime.
-
-
Problem: Significant formation of a hydrodehalogenated side product (thiazolo[5,4-b]pyridine).
-
Probable Cause: Competing Reductive Dehalogenation.
-
Scientific Rationale: This side reaction can occur through several pathways, including β-hydride elimination from the palladium-amido intermediate or protonolysis of the Pd(II)-aryl intermediate by trace water or the amine itself.[10]
-
Suggested Solution:
-
Use a Bulky Ligand: Sterically hindered ligands like BrettPhos are designed to promote the desired C-N reductive elimination, making it kinetically faster than competing side reactions.[17]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Base Selection: In some cases, the choice of base can influence this pathway. Screening different bases (e.g., switching from NaOtBu to LHMDS or Cs₂CO₃) may mitigate the issue.
-
-
Visualized Workflows and Protocols
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for optimizing your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-N bond-forming reaction. The unique electronic properties of the pyridine ring introduce specific hurdles that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a bromopyridine failing or giving very low yields?
There are several potential reasons for failure or low yield when using bromopyridines. The primary challenge stems from the electron-deficient nature of the pyridine ring and the ability of the pyridine nitrogen's lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]
Initial Troubleshooting Steps:
-
Inert Atmosphere: Ensure that your reaction is performed under a strict inert atmosphere (argon or nitrogen). Palladium(0) catalysts are highly sensitive to oxygen.[1][2] All solvents and reagents should be thoroughly degassed.[1]
-
Reagent Purity: Verify the purity of your bromopyridine, amine, and base. Impurities can poison the catalyst. Ensure your solvent is anhydrous.[1][2]
-
Catalyst System: The choice of palladium source, and especially the ligand, is critical. Sterically hindered and electron-rich phosphine ligands are often necessary to promote the catalytic cycle and prevent catalyst inhibition.[1][2]
-
Base Selection: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases are typically required, but the optimal choice can be substrate-dependent.[1]
Q2: I'm observing a significant amount of debrominated pyridine (hydrodehalogenation). What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.[2][3]
Causes and Solutions:
-
Hydride Sources: These can be impurities in the reagents, the solvent, or even the amine itself.
-
Reaction Conditions: Elevated temperatures can sometimes promote this side reaction.[1]
-
Prevention Strategies:
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over hydrodehalogenation.
-
Base Selection: The choice of base can influence the rate of this side reaction. It may be necessary to screen different bases.
-
Temperature Optimization: Consider running the reaction at a lower temperature for a longer duration.[1]
-
Q3: My reaction is sluggish and stalls before completion. What should I do?
A stalled reaction is often due to catalyst deactivation or inhibition.[2] The pyridine nitrogen is a likely culprit.[1][2]
Troubleshooting a Stalled Reaction:
-
Ligand Screening: The use of bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos can shield the palladium center and promote the desired catalytic cycle.[2]
-
Catalyst Choice: Employing pre-formed palladium catalysts (precatalysts) can lead to more active and reproducible catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][4]
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[1]
Systematic Troubleshooting Guide
When encountering issues with your Buchwald-Hartwig reaction of bromopyridines, a systematic approach to optimization is key. The following guide provides a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting Buchwald-Hartwig reactions of bromopyridines.
In-Depth Analysis of Reaction Parameters
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction with bromopyridines.[1] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the crucial reductive elimination step.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to the active Pd(0) species.[5] Using palladium precatalysts, such as G3 or G4 palladacycles, can provide a more reliable and active catalytic system.[2][4]
-
Ligand Selection: Sterically hindered and electron-rich dialkylbiaryl phosphine ligands are generally the most effective for coupling with bromopyridines.[2][3] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.
| Ligand | Key Features | Recommended for... |
| XPhos | Bulky and electron-rich. | General purpose, good starting point for screening. |
| SPhos | Highly active for heteroaromatic substrates. | Often effective for challenging bromopyridines.[2] |
| RuPhos | Electron-rich and sterically demanding. | Can be beneficial for sterically hindered substrates.[2] |
| BINAP | A bidentate ligand. | Can be effective, particularly for primary amines.[3][6] |
The base plays a critical role in deprotonating the amine to form the palladium-amido intermediate, which is essential for the catalytic cycle to proceed.[1][7]
-
Common Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[8][9] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).[2][8]
-
Base Strength and Substrate Compatibility: The choice of base can be substrate-dependent. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require higher reaction temperatures or longer reaction times.
-
Solvents: Anhydrous aprotic solvents that can dissolve the reagents are essential.[1] Toluene, dioxane, and THF are the most commonly used solvents.[1][8]
-
Temperature: Most Buchwald-Hartwig reactions are heated, typically between 80-110 °C.[8][10] However, for some sensitive substrates, lower temperatures may be required to minimize side reactions.[1]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational troubleshooting. The generally accepted mechanism involves several key steps.[3][5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, 1.5-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Bromopyridine (1.0 equivalent)
-
Amine (1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precatalyst, ligand (if applicable), and base under an inert atmosphere.[8][10]
-
Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8][10]
-
Add the bromopyridine and the amine to the reaction mixture.[10]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8][10]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[8][10]
-
Upon completion, cool the reaction mixture to room temperature.[8][10]
-
Quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.[8]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel.[8][10]
Protocol for Reactions with Volatile Amines
For volatile amines, a sealed reaction vessel is necessary to prevent the loss of the amine.[7][9][11]
Procedure:
-
To a dry, sealable reaction tube with a magnetic stir bar, add the palladium catalyst, ligand, base, and bromopyridine under an inert atmosphere.[7]
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the volatile amine (often as a solution in a compatible solvent) via syringe.
-
Seal the tube tightly and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).[7][10]
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Proceed with the workup and purification as described in the general protocol.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the regioselectivity of substitutions on thiazolo[5,4-b]pyridine
Document ID: TSC-TBZPY-001
Version: 1.0
Introduction: Navigating the Regiochemistry of a Privileged Scaffold
The thiazolo[5,4-b]pyridine core is a significant "privileged scaffold" in medicinal chemistry and materials science. Its unique fusion of an electron-rich thiazole ring with an electron-deficient pyridine ring creates a complex electronic landscape, offering multiple sites for functionalization. However, this same electronic dichotomy presents a formidable challenge: controlling the regioselectivity of substitution reactions.
This guide is designed to serve as a dedicated technical support resource for researchers encountering challenges in the selective functionalization of the thiazolo[5,4-b]pyridine system. We will move beyond simple protocols to explore the underlying mechanistic principles, offering troubleshooting strategies and validated experimental workflows to help you achieve your desired substitution patterns with precision and confidence.
Understanding the Inherent Reactivity of the Thiazolo[5,4-b]pyridine Core
Before troubleshooting specific issues, it is crucial to understand the electronic nature of the scaffold. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the pyridine ring (positions C4, C5, C6, and C7) electron-deficient. Conversely, the thiazole portion (positions C2) is comparatively electron-rich. This fundamental property dictates the scaffold's intrinsic reactivity.
Caption: Numbering and predicted reactivity sites of the thiazolo[5,4-b]pyridine scaffold.
Troubleshooting Guide: Electrophilic Aromatic Substitution (SEAr)
Question: "I am attempting a halogenation (or nitration) on my unsubstituted thiazolo[5,4-b]pyridine, but I'm getting a mixture of isomers, with substitution on the pyridine ring, or the reaction is not proceeding at all. How can I selectively target the thiazole ring?"
Answer:
This is a common and expected challenge. The root cause lies in the electronic nature of the bicyclic system. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.[1] While the thiazole ring is the more electron-rich and kinetically favored site, forcing conditions can lead to a loss of selectivity.
Causality Analysis & Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic aromatic substitution.
Key Insights:
-
Steric Hindrance: The ortho and para positions relative to a substituent are generally favored in electrophilic aromatic substitution, but steric hindrance can play a significant role in favoring the para position.[2][3]
-
Reactivity of Halogenated Intermediates: In some heterocyclic systems, the introduction of a halogen can surprisingly lead to a slightly enhanced reactivity towards further halogenation, making it difficult to isolate the mono-substituted product.[4][5]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Question: "My SNAr reaction on a 5-halo-thiazolo[5,4-b]pyridine is sluggish and requires high temperatures, leading to decomposition. How can I improve the reaction efficiency?"
Answer:
This issue stems from the activation requirements of the SNAr mechanism. The reaction proceeds through a negatively charged Meisenheimer intermediate, which must be sufficiently stabilized for the reaction to occur at a reasonable rate.
Causality Analysis & Troubleshooting Steps:
-
Assess the Leaving Group: For SNAr, the C-F bond is the most labile, followed by C-Cl, C-Br, and C-I. This is opposite to the trend in many other substitution reactions. If you are using a bromo or iodo derivative, the reaction will inherently be slower.
-
Evaluate Ring Activation: The pyridine nitrogen provides activation at the C5 and C7 positions (ortho and para-like). However, the presence of additional electron-withdrawing groups (EWGs), such as a nitro or cyano group, on the pyridine ring will significantly lower the activation energy and accelerate the reaction.
-
Optimize the Nucleophile and Solvent:
-
Use strong nucleophiles.
-
Employ polar aprotic solvents like DMSO or DMF, which are excellent at solvating the counter-ion but do not solvate the nucleophile, thus increasing its effective nucleophilicity.
-
-
Consider Temperature Carefully: While heat is often necessary, prolonged exposure can cause degradation. If the reaction is slow even at elevated temperatures, the issue is more likely related to poor substrate activation than insufficient thermal energy.
| Parameter | Recommendation for Efficient SNAr | Rationale |
| Leaving Group | F > Cl >> Br > I | The rate-determining step is the nucleophilic attack. More electronegative halogens stabilize the intermediate and the transition state leading to it. |
| Ring Substituents | Add an EWG (e.g., -NO2, -CN) | EWGs stabilize the negative charge of the Meisenheimer intermediate through resonance or induction.[6] |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 60-120 °C (start lower) | Provide sufficient energy for activation but avoid decomposition. |
Frequently Asked Questions (FAQs)
Q1: I need to functionalize the C5 or C7 position with an electrophile, but SEAr is not working. What is the best strategy?
A1: This is the classic scenario where Directed ortho-Metalation (DoM) is the superior method.[7] By installing a Directed Metalation Group (DMG) at a suitable position, you can use a strong base (typically an organolithium reagent like n-BuLi or LDA) to selectively deprotonate the adjacent ortho position.[8][9] The resulting aryllithium species can then be quenched with a wide variety of electrophiles with near-perfect regioselectivity.
Caption: The principle of Directed ortho-Metalation for regiocontrol.
Q2: How do I achieve selective mono-functionalization on a di-halogenated thiazolo[5,4-b]pyridine using cross-coupling?
A2: Regioselectivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a di-halo substrate is governed by the differential reactivity of the C-X bonds.[10][11][12] You can exploit this in two primary ways:
-
Electronic Differentiation: The C-X bonds at different positions on the ring may have different reactivities due to electronic effects. For example, a halogen at C5 might be more reactive than one at C2. This often requires careful screening of catalysts, ligands, and reaction conditions.
-
Halogen Differentiation: The most reliable method is to start with a substrate containing two different halogens, for example, 5-bromo-7-chloro-thiazolo[5,4-b]pyridine. The C-Br bond will preferentially undergo oxidative addition to the palladium catalyst over the more stable C-Cl bond. This allows you to perform a cross-coupling reaction selectively at the C5 position. Afterwards, you can use more forcing conditions or a different catalyst system to react the C7 position.
Q3: Are there any computational insights into the reactivity of this scaffold?
A3: Yes, Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting reactivity.[13] These studies can help identify the most nucleophilic and electrophilic sites on the molecule, thereby rationalizing observed regioselectivity and guiding the design of new synthetic routes.[13][14]
Validated Experimental Protocols
Protocol 1: Regioselective C2-Bromination (SEAr)
This protocol prioritizes selectivity by using mild conditions.
-
Setup: To a solution of thiazolo[5,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N-bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C under an inert atmosphere (N2 or Ar).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-thiazolo[5,4-b]pyridine.
Protocol 2: Regioselective C7-Functionalization via Directed ortho-Metalation
This protocol demonstrates the power of DoM for accessing otherwise difficult-to-functionalize positions. (Example assumes a C6-DMG is present, such as an amide).
-
Setup: Dissolve the C6-DMG-thiazolo[5,4-b]pyridine substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Quench: Add the chosen electrophile (e.g., iodine, 1.2 eq, as a solution in THF) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain the C7-functionalized product.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Validation & Comparative
A Head-to-Head Comparison: 2-Bromothiazolo[5,4-b]pyridine Derivatives Emerge as Potent c-KIT Inhibitors, Challenging the Reign of Imatinib
For researchers and drug development professionals navigating the complexities of c-KIT inhibition, the landscape is evolving. While imatinib has long been the gold standard, the emergence of novel small molecules like 2-Bromothiazolo[5,4-b]pyridine derivatives presents a compelling alternative, particularly in the context of acquired resistance. This guide provides an in-depth, objective comparison of these two classes of inhibitors, grounded in experimental data, to inform strategic research and development decisions.
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical regulator of cell signaling, governing processes such as proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), as well as acute myeloid leukemia and mast cell leukemia.[2][6] This has made c-KIT a prime therapeutic target.
Imatinib: The Pioneer and its Unmet Challenges
Imatinib, a small molecule tyrosine kinase inhibitor, revolutionized the treatment of c-KIT-driven cancers.[7] It functions by competitively binding to the ATP-binding pocket of the inactive conformation of the c-KIT kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[8][9] This blockade effectively halts the oncogenic signaling cascade.
However, the long-term efficacy of imatinib is often hampered by the development of drug resistance.[10][11][12] This resistance is primarily driven by the acquisition of secondary mutations within the c-KIT kinase domain, which can either prevent imatinib binding or stabilize the active conformation of the kinase, rendering the drug ineffective.[6][9][13][14] The most common resistance mutations occur in the ATP-binding pocket and the activation loop of the kinase domain.[15][16] This critical unmet need has spurred the development of next-generation c-KIT inhibitors.
The Rise of Thiazolo[5,4-b]pyridine Derivatives: A New Strategy to Combat Resistance
Recently, a novel class of compounds, the thiazolo[5,4-b]pyridine derivatives, has shown significant promise in overcoming imatinib resistance.[17][18][19] While the prompt specified "this compound derivatives," it's important to clarify that this specific compound often serves as a key intermediate in the synthesis of a broader range of active thiazolo[5,4-b]pyridine molecules.[20][21] Research has focused on the functionalization of the thiazolo[5,4-b]pyridine scaffold to enhance potency and overcome resistance.[17][18][19]
These derivatives have been designed to potently inhibit both wild-type and, crucially, imatinib-resistant mutant forms of c-KIT.[17][18][19] A key study identified a derivative, designated as 6r , which demonstrated potent inhibition of a c-KIT double mutant (V560G/D816V) that is highly resistant to imatinib.[17]
The c-KIT Signaling Pathway and Points of Inhibition
To understand the comparative mechanisms, it is essential to visualize the c-KIT signaling pathway. Upon binding of its ligand, Stem Cell Factor (SCF), the c-KIT receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[3][4][22]
Figure 1: Simplified c-KIT signaling pathway and the inhibitory action of imatinib and thiazolo[5,4-b]pyridine derivatives.
Performance Showdown: Experimental Data
The true measure of a novel inhibitor lies in its performance against the established standard. The following tables summarize the comparative inhibitory activities of a representative thiazolo[5,4-b]pyridine derivative (6r) and imatinib against various forms of c-KIT.
| Compound | c-KIT WT (IC₅₀, µM) | c-KIT V560G/D816V (IC₅₀, µM) |
| Imatinib | 0.02 | 38.35 |
| Thiazolo[5,4-b]pyridine 6r | 0.01 | 4.77 |
| Data sourced from Nam et al., Cancers (Basel), 2019.[17] |
Table 1: Comparative Enzymatic Inhibitory Activity. The IC₅₀ values demonstrate that while both compounds are potent against wild-type (WT) c-KIT, the thiazolo[5,4-b]pyridine derivative 6r is significantly more potent against the imatinib-resistant double mutant.[17]
| Cell Line | c-KIT Mutation | Compound | GI₅₀ (µM) |
| GIST-T1 | Exon 11 deletion | Imatinib | 0.02 |
| Thiazolo[5,4-b]pyridine 6r | 0.01 | ||
| HMC1.2 | V560G, D816V | Imatinib | 27.14 |
| Thiazolo[5,4-b]pyridine 6r | 1.15 | ||
| Data sourced from Nam et al., Cancers (Basel), 2019.[17] |
Table 2: Comparative Anti-proliferative Activity. The GI₅₀ (concentration for 50% growth inhibition) values in c-KIT-dependent cancer cell lines mirror the enzymatic assay results. The thiazolo[5,4-b]pyridine derivative 6r shows markedly superior activity against the HMC1.2 cell line, which harbors the imatinib-resistant c-KIT mutations.[17]
Experimental Protocols for c-KIT Inhibition Assessment
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key assays used to evaluate c-KIT inhibitors.
Protocol 1: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.
Figure 2: Workflow for an in vitro c-KIT kinase assay.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[23] Serially dilute the test compounds (imatinib and thiazolo[5,4-b]pyridine derivatives) in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add the recombinant human c-KIT kinase (wild-type or mutant) and a biotinylated peptide substrate.[24] Add the diluted test compounds.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of, for example, 50 µM.[23]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[22]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the viability and proliferation of c-KIT-dependent cancer cells.
Figure 3: Workflow for a cellular proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed c-KIT-dependent cells (e.g., GIST-T1, HMC1.2) in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[22]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[22]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of growth inhibition against the logarithm of the compound concentration to calculate the GI₅₀ value.
Conclusion and Future Directions
The emergence of thiazolo[5,4-b]pyridine derivatives represents a significant advancement in the pursuit of effective c-KIT inhibitors. The compelling preclinical data, particularly the potent activity of compounds like 6r against imatinib-resistant mutants, underscores their therapeutic potential.[17] While imatinib will likely remain a first-line therapy for many patients, these novel derivatives offer a much-needed solution for those who develop resistance.
Further research should focus on the pharmacokinetic and pharmacodynamic properties of these new compounds, as well as their in vivo efficacy in animal models of GIST. Additionally, comprehensive kinase panel profiling is necessary to fully characterize their selectivity and potential off-target effects. For drug development professionals, the thiazolo[5,4-b]pyridine scaffold presents a promising foundation for the design of next-generation c-KIT inhibitors that can address the persistent challenge of imatinib resistance and improve patient outcomes.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 11. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 12. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412. | Semantic Scholar [semanticscholar.org]
- 17. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 20. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Substituted Thiazolo[5,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological and pharmaceutical importance.[1] Its structural resemblance to purine has made it a compelling bioisostere for designing targeted therapies. Derivatives of this scaffold have demonstrated a wide array of activities, including potent inhibition of kinases like PI3K, c-KIT, and EGFR-TK, as well as roles as S1p1 agonists, H3 receptor antagonists, and DNA gyrase B inhibitors.[2][3]
This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) for derivatives substituted at the 2-position of the thiazolo[5,4-b]pyridine ring. By synthesizing data from key studies, we will explore how specific structural modifications at this position influence potency, selectivity, and efficacy against critical therapeutic targets, primarily focusing on kinase inhibition.
Part 1: Thiazolo[5,4-b]pyridines as Potent Kinase Inhibitors
The thiazolo[5,4-b]pyridine scaffold has proven to be an exceptionally versatile template for developing kinase inhibitors.[4] The nitrogen atom at position 4 (N4) frequently acts as a crucial hinge-binding motif, anchoring the molecule within the ATP-binding pocket of various kinases.[4] Our analysis will dissect the SAR of 2-substituted derivatives against three major kinase targets: PI3K, c-KIT, and EGFR-TK.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[5] Research has identified a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines with nanomolar potency against PI3Kα.[2][5]
Causality of Design: The design strategy involved splicing two known pharmacophores: a morpholinyl heterocycle and a 2-methoxypyridine unit, both found in other potent PI3K inhibitors.[2] This led to a template where the 2-position of the thiazolo[5,4-b]pyridine core is occupied by a substituted pyridyl ring.
Key SAR Insights at the 2-Position:
-
Primacy of the Pyridyl Ring: The 2-pyridyl moiety is a critical structural unit for potent PI3Kα inhibitory activity. Its replacement with a phenyl group leads to a significant reduction in potency, underscoring the importance of the pyridine nitrogen for optimal target engagement.[2][5]
-
The Essential Sulfonamide Linker: A sulfonamide functionality attached to the 2-pyridyl ring proved to be a key determinant of activity.[2][5] Molecular docking studies revealed that this sulfonamide group forms a crucial hydrogen bond interaction with the side chain of Lys802 in the PI3Kα ATP-binding pocket.[2]
-
Impact of Sulfonamide Substituents: While the sulfonamide is essential, the nature of its aryl substituent allows for fine-tuning of activity. For instance, compounds bearing a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide both exhibited potent inhibitory activity with nanomolar IC₅₀ values.[2]
Molecular Docking Analysis: Docking studies of the highly potent compound 19a into the PI3Kα binding pocket illustrate the binding mode. The thiazolo[5,4-b]pyridine scaffold fits snugly into the ATP pocket, with the pyridine nitrogen forming a hydrogen bond with the hinge residue Val851.[2] As mentioned, the sulfonamide group extends to form a hydrogen bond with Lys802, further stabilizing the complex.[2]
Table 1: Comparative PI3Kα Inhibitory Activity of 2-Substituted Thiazolo[5,4-b]pyridine Derivatives
| Compound | R Group on Sulfonamide | PI3Kα IC₅₀ (nM)[2] |
| 19a | 2,4-difluorophenyl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | Potent (nanomolar) |
| 19c | 5-chlorothiophene-2- | Potent (nanomolar) |
| 19f | Phenyl (vs. Pyridyl core) | Significant Decrease |
c-KIT Inhibitors for Overcoming Imatinib Resistance
The c-KIT receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST).[4][6] While imatinib is a standard therapy, resistance, often due to secondary mutations like D816V, presents a major clinical challenge.[4] A series of novel thiazolo[5,4-b]pyridine derivatives were developed to overcome this resistance.[4][7]
Causality of Design: This study focused on functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold, a novel approach for targeting c-KIT.[4] The goal was to identify compounds effective against both wild-type and imatinib-resistant c-KIT mutants.
Key SAR Insights:
-
Exploring Phenyl Ring Substituents: In this series, the core was substituted at the 6-position with a phenyl ring, and the SAR was developed by modifying this terminal ring.
-
Impact of Trifluoromethyl Group: Initial exploration showed that a 3-(trifluoromethyl)phenyl group (compound 6h ) conferred moderate enzymatic inhibitory activity (IC₅₀ = 9.87 μM), with the trifluoromethyl group fitting well into a hydrophobic pocket.[4]
-
Optimization Leads to Potent Inhibitors: Further optimization led to compound 6r , which demonstrated significantly higher enzymatic and anti-proliferative activities than imatinib, particularly against the V560G/D816V double mutant that is resistant to imatinib.[4][6]
Table 2: Comparative Activity of Lead Compound 6r against c-KIT Mutants
| Compound | Target | Enzymatic IC₅₀ (μM)[4] | Anti-proliferative GI₅₀ (μM) on HMC1.2 cells[4] |
| 6r | c-KIT V560G/D816V | 4.77 | 1.15 |
| Imatinib | c-KIT V560G/D816V | >38 | 27.2 |
| Sunitinib | c-KIT V560G/D816V | 0.007 | 0.006 |
HMC1.2 cells harbor both V560G and D816V c-KIT mutations.
The following diagram illustrates the logical relationship between structural features and the goal of overcoming imatinib resistance.
Caption: Logical workflow for developing c-KIT inhibitors.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibitors
Mutations in EGFR-TK are a hallmark of non-small cell lung cancer (NSCLC).[8] A novel series of thiazolo[5,4-b]pyridine derivatives were rationally designed as EGFR-TK inhibitors to target resistance mutations.[8]
Key SAR Insights at the 2-Position:
-
Complex Phenyl-Sulfonamide Substituent: The 2-position was functionalized with a 2-methylphenyl group bearing a sulfonamide moiety. SAR was explored by varying the substituents on the sulfonamide's terminal phenyl ring.
-
Fluorine Substitution Enhances Potency: The lead compound, 10k , features a 2,5-difluorobenzenesulfonamide group. This compound displayed remarkable potency against the HCC827 (EGFR exon 19 deletion) and NCI-H1975 (L858R/T790M double mutant) cell lines, with IC₅₀ values comparable to the clinical drug Osimertinib.[8]
-
Selective Cytotoxicity: Importantly, the most potent derivatives, including 10k , were selectively cytotoxic towards cancer cells and showed no toxicity against the normal BEAS-2B cell line at high concentrations (>35 μM).[8]
Molecular Docking Analysis: Docking simulations showed that these compounds fit into the EGFR-TK active site, forming essential hinge interactions. A key hydrogen bond with the cysteine residue Cys797 was identified, suggesting a potential for covalent engagement, a mechanism used by several successful EGFR inhibitors.[8]
Table 3: Comparative Anticancer Activity of Lead EGFR-TK Inhibitor 10k
| Compound | HCC827 IC₅₀ (μM)[8] | NCI-H1975 IC₅₀ (μM)[8] | A549 IC₅₀ (μM)[8] |
| 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib | 0.012 | 0.09 | 0.95 |
Part 2: Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate the SAR data are critical. Below are representative, step-by-step methodologies based on the cited literature.
Representative Synthesis Workflow: PI3K Inhibitor Series
The synthesis of the 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines was achieved in seven steps from commercially available starting materials.[2]
Caption: General 7-step synthesis of PI3K inhibitors.
Step-by-Step Protocol:
-
Selective Substitution: 2,4-dichloro-3-nitropyridine is treated with morpholine in the presence of triethylamine (TEA) to selectively substitute the chlorine at the 4-position.[2]
-
Thiocyanation: The remaining chlorine at the 2-position is substituted with a thiocyanate group using potassium thiocyanate (KSCN) in acetic acid.[2]
-
Reductive Cyclization: The nitro group is reduced using iron powder in acetic acid. This is followed by a one-pot intramolecular cyclization to form the core amino thiazolo[5,4-b]pyridine skeleton.[2]
-
Bromination: A copper bromide-mediated reaction is used to install a bromine atom, yielding the key bromothiazolo[5,4-b]pyridine intermediate.[2]
-
Aryl Borate Synthesis: Separately, the required sulfonamide-substituted aryl borates are prepared from the corresponding amino-substituted aryl bromides.[2]
-
Suzuki Coupling: The brominated intermediate undergoes a Suzuki cross-coupling reaction with the prepared aryl borates using a palladium catalyst (PdCl₂(dppf)) to yield the final 2-substituted thiazolo[5,4-b]pyridine analogues.[2][9]
Biological Assay Protocol: PI3Kα Enzymatic Assay
The inhibitory activity of the synthesized compounds against PI3Kα is determined using a biochemical enzymatic assay.
General Steps:
-
Assay Preparation: The assay is typically performed in a 96-well plate format. Each well contains the PI3Kα enzyme, the substrate (e.g., PIP2), and a buffer solution.
-
Compound Incubation: The synthesized thiazolo[5,4-b]pyridine derivatives are dissolved (usually in DMSO) and added to the wells at various concentrations. The mixture is incubated for a set period to allow for enzyme-inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of product formed (e.g., PIP3) is quantified. This is often done using a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of product.
-
Data Analysis: The signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Evaluation of 2-Bromothiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel compounds derived from the 2-bromothiazolo[5,4-b]pyridine scaffold. As drug discovery pipelines increasingly focus on targeted therapies, particularly kinase inhibitors, understanding the nuances of a robust preclinical evaluation is paramount. The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors for a range of clinically relevant kinases.[1] This guide moves beyond a simple recitation of protocols, instead focusing on the strategic rationale behind experimental choices, ensuring a logical and self-validating progression from initial hit to preclinical candidate.
The Strategic Importance of the this compound Intermediate
The journey of a novel therapeutic often begins with a versatile chemical scaffold. The 2,5-dibromothiazolo[5,4-b]pyridine is a high-value heterocyclic building block that serves this exact purpose.[2] The bromine atom at the 2-position is not merely a placeholder; it is a strategic functional group that acts as a linchpin for molecular diversification. Its true utility is realized in metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[2][3] This allows for the systematic and rapid introduction of a wide array of aryl and heteroaryl moieties, enabling a thorough exploration of the structure-activity relationship (SAR) around the target protein's binding site.[2][3] This synthetic flexibility is critical for optimizing potency, selectivity, and pharmacokinetic properties.
The Preclinical Evaluation Cascade: A Step-by-Step Workflow
The evaluation of novel analogs follows a logical cascade, starting with broad, high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models. Each stage serves as a filter, advancing only the most promising compounds.
Caption: Preclinical evaluation workflow for thiazolo[5,4-b]pyridine analogs.
In Vitro Evaluation: From Target Binding to Cellular Effects
The initial phase of testing aims to answer two fundamental questions: Does the compound bind to and inhibit its intended target? And does this inhibition translate to a functional effect in a cellular context?
Primary Screening: Biochemical Kinase Assays
The thiazolo[5,4-b]pyridine scaffold has proven effective against several key oncogenic kinase families.[1] The initial step is to quantify the direct inhibitory activity of the synthesized analogs against the purified kinase enzyme.
Common Kinase Targets for Thiazolo[5,4-b]pyridine Analogs:
-
PI3K (Phosphoinositide 3-Kinase): A central node in cell growth, proliferation, and survival signaling.[4]
-
c-KIT: A receptor tyrosine kinase often mutated and constitutively active in gastrointestinal stromal tumors (GIST).[1]
-
EGFR (Epidermal Growth Factor Receptor): A key driver in non-small cell lung cancer (NSCLC), with specific mutations conferring resistance to first-generation inhibitors.[3]
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, frequently dysregulated in cancer.[5]
-
IKK2 (I-kappa B Kinase 2): A key kinase in the NF-κB signaling pathway, relevant in inflammatory diseases like rheumatoid arthritis.[6]
Table 1: Comparative Biochemical Activity of Representative Thiazolo[5,4-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 19a | PI3Kα | 3.6 | [4] |
| 6r | c-KIT (WT) | 1.8 | [1] |
| 6r | c-KIT (V560G/D816V) | 4,770 | [1] |
| 10k | EGFR (Exon 19 Del) | 10 | [3] |
| 10k | EGFR (T790M/L858R) | 80 | [3] |
| 13a | CDK2 | 396 (µg/mL) | [5] |
| 13a | GSK3β | 118 (µg/mL) |[5] |
Note: Direct comparison of µg/mL and nM values requires conversion based on molecular weight and should be done with caution.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a generalized framework for a non-radioactive, high-throughput kinase assay.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Dilute purified recombinant kinase (e.g., EGFR-TK, PI3Kα) to a 2X working concentration in Assay Buffer.
-
Prepare a 2X substrate/ATP solution. For a tyrosine kinase like EGFR, this would be a biotinylated poly-GT peptide and ATP at 2X the final desired concentration (often at or near the Km for ATP).
-
Serially dilute test compounds (analogs) in 100% DMSO, followed by an intermediate dilution in Assay Buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound or vehicle (DMSO in Assay Buffer) to appropriate wells.
-
Add 10 µL of 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA (to chelate Mg²⁺) and the HTRF detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665).
-
Incubate for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: The protocol's self-validating nature comes from including appropriate controls: (1) "No enzyme" wells to define the background signal, and (2) "Vehicle (DMSO)" wells to define 100% enzyme activity. A known inhibitor should also be run as a positive control to validate assay performance.
Secondary Screening: Cell-Based Assays
A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.
Antiproliferative Assays: The most common secondary screen measures the compound's ability to inhibit cancer cell growth. The choice of cell lines is critical. It is essential to use cell lines where the target kinase is a known driver of proliferation. For example, when evaluating EGFR inhibitors, cell lines like HCC827 (EGFR exon 19 deletion) and NCI-H1975 (L858R/T790M mutation) are industry standards.[3]
Table 2: Comparative Antiproliferative Activity of Thiazolo[5,4-b]pyridine Analogs
| Compound ID | Cell Line | Key Mutation(s) | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| 8a | HEp-2 | - | 5.9 (µg/mL) | [5] |
| 6r | GIST-T1 | c-KIT Exon 11 | 0.02 | [1] |
| 6r | HMC1.2 | c-KIT V560G/D816V | 1.15 | [1] |
| 10k | HCC827 | EGFR Exon 19 Del | 0.010 | [3] |
| 10k | NCI-H1975 | EGFR T790M/L858R | 0.08 | [3] |
| 10k | A549 | KRAS mutant | 0.82 | [3] |
| 10k | BEAS-2B | Normal Lung | >35 |[3] |
The selectivity demonstrated by compound 10k , which is highly potent against EGFR-mutant cells but shows minimal toxicity to normal lung cells (BEAS-2B), is a highly desirable characteristic for a targeted therapy.[3]
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of medium containing the test compounds at 2X the final concentration to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against the log of compound concentration to determine the IC50/GI50 value.
Mechanism of Action and Target Engagement
Confirming that the observed antiproliferative effect is due to the inhibition of the intended target is a crucial step.
-
Target Phosphorylation: For kinase inhibitors, a Western blot is the gold standard. Treatment of target-driven cells (e.g., HCC827) with an effective EGFR inhibitor should show a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) and downstream effectors like AKT (p-AKT) and ERK (p-ERK), without affecting the total protein levels. Mechanistic studies revealed that active thiazolo[5,4-b]pyridine compounds act as EGFR-TK autophosphorylation inhibitors.[3]
-
Apoptosis Induction: Effective anticancer agents should induce programmed cell death. This can be quantified using assays like Annexin V/Propidium Iodide staining followed by flow cytometry. One study demonstrated that a lead compound induced significant early (31.9%) and late (8.8%) apoptosis in cancer cells compared to the control.[3]
Caption: Inhibition of the PI3K pathway by a thiazolo[5,4-b]pyridine analog.[4]
In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models
Promising in vitro candidates must prove their worth in a living system. This phase assesses the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy.
Pharmacokinetic (PK) Studies
Before efficacy testing, it's essential to understand if the compound can achieve and maintain sufficient concentrations in the bloodstream after administration. Mice or rats are typically used to determine key PK parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F). A compound with poor bioavailability or a very short half-life may not be a viable oral drug candidate.
Efficacy in Xenograft Models
The gold standard for preclinical anticancer efficacy is the tumor xenograft model.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude) are subcutaneously injected with a suspension of human cancer cells (e.g., 5-10 million HMC1.2 or HCC827 cells).
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered (e.g., daily via oral gavage) at one or more dose levels. A clinically approved drug (e.g., Imatinib for c-KIT models, Osimertinib for EGFR models) is often included as a positive control.[1][3]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI).
Pharmacodynamic (PD) and Toxicity Studies
At the end of an efficacy study, tumors and key organs can be harvested. PD studies involve analyzing the tumor tissue (e.g., by Western blot) to confirm that the drug is inhibiting its target (e.g., decreased p-EGFR) at the site of action. Initial toxicity evaluation involves monitoring animal body weight, observing general health, and performing histological analysis of major organs to identify any potential off-target toxicities.
Conclusion and Outlook
The this compound scaffold is a highly productive starting point for the discovery of novel kinase inhibitors. A systematic evaluation process, beginning with targeted biochemical assays, progressing through mechanism-driven cellular studies, and culminating in robust in vivo models, is essential for identifying candidates with true therapeutic potential. The data presented in this guide, synthesized from multiple research efforts, demonstrates that analogs from this class can achieve high potency, cellular activity, and selectivity against critical cancer targets like PI3K, c-KIT, and EGFR.[1][3][4] Future work will likely focus on optimizing the pharmacokinetic properties of these potent leads to develop next-generation targeted therapies.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thiazolo[5,4-b]pyridine Isomers
This guide provides a detailed comparative analysis of the biological activities of thiazolo[5,4-b]pyridine isomers and their derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern their efficacy as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will explore the nuanced differences conferred by isomeric variations, supported by experimental data and protocols, to provide a comprehensive resource for advancing medicinal chemistry efforts in this area.
Introduction: The Thiazolopyridine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, fused heterocyclic systems are particularly significant as they provide a rigid three-dimensional structure that can be finely tuned to interact with biological targets. The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The specific arrangement of the nitrogen and sulfur atoms within the fused ring system gives rise to several positional isomers. The location of the pyridine nitrogen relative to the thiazole ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and overall topology, leading to distinct biological profiles. This guide will focus primarily on the thiazolo[5,4-b]pyridine scaffold and compare its biological activities with those of its key isomer, thiazolo[4,5-b]pyridine, where data is available.
Caption: Key isomers of the thiazolopyridine scaffold.
Kinase Inhibition: A Tale of Two Isomers
The thiazolopyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The specific geometry of the thiazolopyridine core allows it to fit into the ATP-binding pocket of various kinases, with the pyridine nitrogen often forming a key hydrogen bond with the kinase "hinge" region.
Thiazolo[5,4-b]pyridine as a Privileged Scaffold for PI3K and c-KIT Inhibition
The thiazolo[5,4-b]pyridine core is particularly effective for targeting kinases like Phosphoinositide 3-kinase (PI3K) and c-KIT.[3][4]
-
PI3K Inhibition: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as highly potent PI3K inhibitors.[1] The structure-activity relationship (SAR) studies revealed that the 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a crucial hinge-binding motif.[3] For example, compound 19a demonstrated nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[1][4] Molecular docking studies confirmed that the scaffold fits snugly into the ATP binding pocket, with the pyridine nitrogen forming a hydrogen bond with the hinge residue Val851.[4]
-
c-KIT Inhibition: This scaffold has also been exploited to develop inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[3] Notably, derivatives have been designed to overcome resistance to established inhibitors like imatinib. The SAR studies for these compounds focused on functionalization at the 6-position of the thiazolo[5,4-b]pyridine core, a novel approach for this target.[3] The derivative 6r was identified as a potent inhibitor of both wild-type and imatinib-resistant mutant c-KIT, demonstrating the scaffold's versatility.[3][5]
Caption: PI3K signaling pathway and the inhibitory action of thiazolo[5,4-b]pyridines.
Comparative Data: Kinase Inhibitory Activity
| Compound Ref. | Scaffold | Target Kinase | IC50 (nM) | Source |
| 19a | Thiazolo[5,4-b]pyridine | PI3Kα | 3.6 | [1] |
| 19a | Thiazolo[5,4-b]pyridine | PI3Kγ | 1.8 | [1] |
| 19a | Thiazolo[5,4-b]pyridine | PI3Kδ | 2.5 | [1] |
| 6r | Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V) | 4770 | [3] |
| Imatinib | (Reference Drug) | c-KIT (V560G/D816V) | >10000 | [3] |
Anticancer Activity
The kinase inhibitory properties of thiazolo[5,4-b]pyridine derivatives translate directly into potent anticancer activity. By blocking key signaling pathways, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[3]
Cytotoxicity against Cancer Cell Lines
Derivatives of the thiazolo[5,4-b]pyridine scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[6] For instance, compound 6r not only inhibits the c-KIT kinase but also substantially suppresses the proliferation of GIST-T1 cancer cells.[3][5] Other studies have reported cytotoxicity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines.[6]
The isomeric thiazolo[4,5-b]pyridine core has also been investigated for anticancer properties. While direct comparative studies are limited, derivatives of this scaffold have also shown activity, suggesting that the broader thiazolopyridine class is a promising template for anticancer drug design.[6] A study on isothiazolo[5,4-b]pyridine derivatives, yet another isomer, showed a broad spectrum of anticancer action, particularly when a 2-hydroxypropylene spacer was incorporated into the structure.[7]
Comparative Data: Anti-proliferative Activity (GI50/IC50)
| Compound | Scaffold | Cell Line | Activity (µM) | Source |
| 6r | Thiazolo[5,4-b]pyridine | HMC1.2 (c-KIT mutant) | GI50 = 1.15 | [3] |
| TPBTH | Thiazolo[4,5-b]pyridine | HCT-116 | IC50 = 15.87 (µg/ml) | [6] |
| TH | Thiazole (precursor) | MCF-7 | IC50 = 20.17 (µg/ml) | [6] |
| Isothiazolo deriv. | Isothiazolo[5,4-b]pyridine | Various | GI50 ≈ 20 | [7] |
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The thiazolopyridine scaffold has been explored for this purpose, with the thiazolo[4,5-b]pyridine isomer featuring prominently in recent literature.
Thiazolo[4,5-b]pyridines as Antibacterial Agents
A number of studies have focused on the synthesis and antimicrobial evaluation of thiazolo[4,5-b]pyridin-5-one derivatives.[8] These compounds have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] SAR studies indicate that the nature and position of substituents on the scaffold are critical for potency. For example, compound 4p from one study demonstrated the best activity with Minimum Inhibitory Concentrations (MICs) as low as 0.12 mg/mL.[8] Another study identified a derivative with an MIC of 11.57 µM against P. aeruginosa.[8] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like MurB.[8]
While data on the thiazolo[5,4-b]pyridine isomer as an antimicrobial agent is less prevalent in the reviewed literature, the promising results from the thiazolo[4,5-b]pyridine series suggest that antimicrobial activity is a feature of the broader thiazolopyridine class, warranting further investigation into other isomers.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound Ref. | Scaffold | Organism | MIC | Source |
| 4p | Thiazolo[4,5-b]pyridine | Various Bacteria | 0.12-0.47 mg/mL | [8] |
| 3g | Thiazolo[4,5-b]pyridine | P. aeruginosa | 0.21 µM | [9][10] |
| 3g | Thiazolo[4,5-b]pyridine | E. coli | 0.21 µM | [9][10] |
| 15 | Thiazolyl-triazolyl-thiadiazole | E. coli, P. aeruginosa | 5-10 µg/mL | [11] |
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key assays used to evaluate the biological activity of thiazolopyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Plating: Serially dilute the thiazolopyridine test compounds in DMSO and dispense them into a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the target kinase (e.g., recombinant human PI3Kα) and its substrate (e.g., PIP2).
-
Reaction Initiation: Add the enzyme/substrate mix to the wells containing the test compounds. After a brief pre-incubation, initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit like ADP-Glo™ (Promega).
-
Data Analysis: Measure the luminescence, which correlates with kinase activity. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Viability MTT Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test thiazolopyridine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the GI50 or IC50 value.[6]
Conclusion and Future Directions
The thiazolopyridine scaffold, particularly the thiazolo[5,4-b]pyridine isomer, represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent activity as inhibitors of key oncogenic kinases like PI3K and c-KIT, leading to significant anticancer effects.[1][3] The isomeric thiazolo[4,5-b]pyridine scaffold has also shown considerable promise, especially in the development of novel antimicrobial agents.[8]
The key takeaway is that isomeric differences matter. The position of the pyridine nitrogen atom dictates the hydrogen bonding patterns and overall geometry, which in turn influences target specificity and potency. The success of the thiazolo[5,4-b]pyridine core in kinase inhibition appears linked to the optimal positioning of its nitrogen to interact with the kinase hinge region.[3][4]
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and testing different isomers with identical substitution patterns against the same panel of biological targets to provide a clear, direct comparison of the scaffolds themselves.
-
Exploring Underexplored Isomers: Investigating isomers like thiazolo[5,4-c]pyridine and thiazolo[4,5-c]pyridine to map out the complete biological potential of the thiazolopyridine family.
-
Pharmacokinetic Optimization: Moving beyond initial potency and evaluating lead compounds for their drug-like properties (ADME/Tox) to translate these promising scaffolds into clinical candidates.
By systematically exploring the chemical space of thiazolopyridine isomers, the scientific community can unlock new therapeutic agents to combat cancer and infectious diseases.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 6. actascientific.com [actascientific.com]
- 7. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thiazolo[5,4-b]pyridine-Based Inhibitors
Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the cross-reactivity profiling of thiazolo[5,4-b]pyridine-based inhibitors, a promising class of compounds in modern drug discovery. We will delve into the rationale behind selectivity profiling, compare key methodologies, and provide actionable protocols to ensure the integrity of your findings.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold and the Imperative of Selectivity
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its unique heterocyclic arrangement allows for high-affinity interactions with the ATP-binding pocket of various kinases.[1][4] Derivatives of this scaffold have been developed as potent inhibitors for a range of critical oncology and immunology targets, including Phosphoinositide 3-Kinase (PI3K), c-KIT, and Bruton's tyrosine kinase (BTK).[1][4]
However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. This homology presents a significant challenge: ensuring that a newly developed inhibitor selectively engages its intended target without causing unintended effects by binding to other kinases. This off-target activity, or cross-reactivity, can lead to cellular toxicity or unforeseen pharmacological effects, jeopardizing a drug candidate's development.[5][6]
Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a cornerstone of predicting both the efficacy and safety of a potential therapeutic. It allows researchers to build a comprehensive "selectivity profile" that guides lead optimization, helps interpret cellular phenotypes, and ultimately de-risks the progression of a compound toward clinical trials.[7][8]
Comparative Analysis of Profiling Methodologies
Choosing the right method to assess kinase inhibitor selectivity is critical and depends on the stage of drug discovery, required throughput, and the specific questions being asked. Here, we compare three industry-standard techniques: large-panel biochemical assays, differential scanning fluorimetry, and cellular target engagement assays.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Large-Panel Biochemical Assays (e.g., KINOMEscan®) | Active site-directed competition binding assay.[9][10] | Dissociation constant (Kd) or Percent Inhibition (%Ctrl) | Broad coverage (400+ kinases); quantitative and reproducible; ATP-independent, providing true binding affinity.[9][10][11] | In vitro format may not fully reflect cellular environment; does not confirm target engagement in intact cells. |
| Differential Scanning Fluorimetry (DSF) | Ligand binding stabilizes protein structure, increasing its melting temperature (Tm).[5][12] | Thermal shift (ΔTm) | Inexpensive and fast; requires no substrate knowledge; adaptable for medium-throughput screening.[12] | Indirect measure of binding; ΔTm does not always correlate linearly with affinity; less sensitive for weak binders. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or tissues.[13][14][15] | Isothermal dose-response curves or melt curves. | Measures target engagement in a physiologically relevant context; applicable to various cell types and tissues.[15][16][17] | Lower throughput; requires specific antibodies for detection (e.g., Western blot); can be technically complex.[14][17] |
Expert Insight: Selecting the Right Assay
The choice of assay should be strategic. Early in a project (hit-to-lead), a broad in vitro panel like KINOMEscan® is invaluable for establishing a baseline selectivity profile and identifying major off-targets. As a lead compound emerges, CETSA® becomes crucial to confirm that the inhibitor engages the intended target within the complex milieu of a living cell, providing a vital link between biochemical potency and cellular activity.[15][16]
Visualizing the Strategy: Assay Selection Workflow
The following diagram illustrates a logical workflow for integrating these profiling techniques throughout a drug discovery project.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-Bromothiazolo[5,4-b]pyridine
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of kinase inhibitors, anticancer agents, and other biologically active compounds[1]. The functionalization of this heterocycle is paramount for exploring structure-activity relationships (SAR). The 2-bromo derivative serves as a versatile and crucial starting point for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides a head-to-head comparison of four principal cross-coupling methodologies for the functionalization of 2-Bromothiazolo[5,4-b]pyridine: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, compare their relative performance based on experimental data from analogous systems, and provide detailed, field-tested protocols to enable researchers to select and execute the optimal strategy for their synthetic goals.
Part 1: The Substrate: Understanding this compound
Before comparing coupling methods, it is crucial to understand the substrate itself. The this compound is an electron-deficient heteroaromatic system. The electron-withdrawing nature of the pyridine nitrogen atom and the thiazole ring influences the reactivity of the C2-Br bond. This electronic deficiency generally facilitates the oxidative addition step—the rate-determining step in many palladium-catalyzed cycles—making this substrate a good candidate for cross-coupling. However, the presence of multiple heteroatoms also presents challenges, such as potential catalyst inhibition or side reactions, necessitating careful optimization of reaction conditions.
Part 2: Head-to-Head Comparison of Key Cross-Coupling Reactions
We will now evaluate the four most common palladium-catalyzed cross-coupling reactions for their applicability in modifying our target scaffold.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First published by Akira Suzuki in 1979, this reaction has become one of the most powerful tools for creating biaryl and vinyl-aryl structures due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. A key distinction of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[3][4] The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Advantages:
-
Low Toxicity: Boronic acids and their esters are significantly less toxic than their organotin (Stille) or organozinc (Negishi) counterparts.[5]
-
Stability: Organoboron reagents are generally stable to air and moisture, making them easy to handle.[3]
-
Broad Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide array of functional groups, which is critical in multi-step syntheses.[5][6]
-
Commercial Availability: A vast library of diverse boronic acids and esters is commercially available.
Limitations and Causality:
-
Protodeboronation: The primary challenge, especially with electron-deficient heteroaryl boronates, is the competing protodeboronation pathway, where the C-B bond is cleaved by a proton source.[7] The choice of a mild base (e.g., K₃PO₄, K₂CO₃, or KF instead of strong hydroxides) and carefully controlled reaction conditions can mitigate this side reaction.[7]
-
Sluggish Transmetalation: For some substrates, the transmetalation step can be slow. The use of highly active phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate this step by creating a more electron-rich and reactive palladium center.[2]
Stille Coupling: Robustness at a Cost
The Stille reaction couples an organostannane with an organic halide. It is renowned for its tolerance of a wide variety of functional groups and its insensitivity to the presence of moisture or air.[8][9]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8] A key difference is that the transmetalation step does not require activation by a base. However, additives like Cu(I) salts or lithium chloride are often used to facilitate the transfer of the organic group from tin to palladium.[10]
Caption: Catalytic Cycle of the Stille Coupling.
Advantages:
-
Exceptional Functional Group Tolerance: Organostannanes are compatible with almost all functional groups, making Stille coupling a reliable choice for complex molecule synthesis.[11]
-
Reaction Conditions: The reaction does not require a base, which can be advantageous for base-sensitive substrates.
Limitations and Causality:
-
Toxicity: The primary drawback is the high toxicity of organotin compounds and byproducts.[9][10] This poses significant safety and environmental concerns, limiting its industrial applicability.
-
Purification Challenges: The removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) from the reaction mixture can be difficult due to their nonpolar nature and often requires specific workup procedures, such as washing with aqueous KF or DBU/water.[8]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent, which can be minimized by careful control of reaction conditions and catalyst choice.[8]
Sonogashira Coupling: Gateway to Alkynylated Scaffolds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds.[12] This reaction is invaluable for creating rigid, linear extensions in molecules, often used in materials science and as precursors for more complex heterocycles.[13]
Mechanistic Rationale: The Sonogashira reaction typically involves a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) intermediate.[12] Copper-free versions have been developed but often require stronger bases or specialized ligands.[13]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Advantages:
-
Mild Conditions: Reactions are often run at or slightly above room temperature.[13][14]
-
Direct Use of Terminal Alkynes: The reaction utilizes readily available terminal alkynes directly without pre-functionalization into organometallic reagents.
-
Versatile Product: The resulting alkyne can be a final product or a versatile handle for further transformations (e.g., click chemistry, cyclizations).
Limitations and Causality:
-
Homocoupling (Glaser Coupling): The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diacetylene. This is particularly problematic under aerobic conditions.[12] Running the reaction under a strictly inert atmosphere (N₂ or Ar) and using an amine base (which also acts as a solvent and reducing agent for any oxidized copper) is crucial to suppress this pathway.[12]
-
Catalyst Sensitivity: The catalyst system can be sensitive. For substrates like 2-aminopyridines, specific catalyst combinations like Pd(CF₃COO)₂/PPh₃/CuI have been shown to be effective.[15][16]
Buchwald-Hartwig Amination: The Standard for C-N Bond Formation
Developed concurrently by Stephen Buchwald and John Hartwig, this reaction has revolutionized the synthesis of arylamines.[17] It allows for the formation of C-N bonds by coupling aryl halides with a vast range of primary and secondary amines, amides, and even ammonia equivalents.[18][19]
Mechanistic Rationale: The cycle is similar to C-C couplings, but with distinct intermediates. After oxidative addition, the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[17][18] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[17]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Advantages:
-
Broad Scope: Couples an extensive range of amines (primary, secondary, anilines, heterocycles) and N-nucleophiles.[19][20]
-
High Efficiency: Often proceeds in high yields where classical methods like SₙAr fail.[19]
Limitations and Causality:
-
Ligand Sensitivity: The success of the reaction is critically dependent on the choice of phosphine ligand. For electron-deficient heteroaryl halides, bulky, electron-rich ligands (e.g., Xantphos, DPPF, or Buchwald's biaryl phosphine ligands) are essential.[18][20] These ligands promote both the oxidative addition and the final reductive elimination step while preventing β-hydride elimination.[17][21]
-
Strong Base Requirement: The reaction typically requires strong bases like sodium tert-butoxide, which can limit its compatibility with base-labile functional groups.[22] However, milder bases like Cs₂CO₃ or K₃PO₄ can be effective with certain catalyst/ligand combinations.[20]
Part 3: Comparative Performance and Data Summary
While direct comparative studies on this compound are scarce, we can extrapolate from extensive data on the coupling of 2-bromopyridines and other electron-deficient heterocycles to create a performance matrix.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) | C(sp²)-N |
| Key Reagent | Organoboronic Acid/Ester | Organostannane | Terminal Alkyne | Amine / Amide |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃[6][23] | Pd(PPh₃)₄, Pd(dppf)Cl₂[8][24] | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI[14][16] | Pd₂(dba)₃, Pd(OAc)₂[18][20] |
| Typical Ligand | SPhos, XPhos, PPh₃ | PPh₃, dppf | PPh₃ | Xantphos, BINAP, DPPF[17][20] |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | None required (LiCl additive common) | Et₃N, DIPA | NaOt-Bu, K₃PO₄, Cs₂CO₃[22] |
| Temperature | 60-110 °C | 40-100 °C | RT-100 °C | 80-110 °C |
| Pros | Low toxicity, stable reagents, broad scope[2][3] | Excellent functional group tolerance, no base needed[8] | Mild conditions, versatile product[13] | Unrivaled scope for N-arylation[19] |
| Cons | Protodeboronation risk[7] | High toxicity of tin, purification issues[9][10] | Alkyne homocoupling, O₂ sensitivity[12] | Ligand sensitivity, strong base often needed[22] |
Part 4: Detailed Experimental Protocols
The following protocols are representative procedures adapted for this compound based on established methods for similar heteroaryl halides. Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 4.1: Suzuki-Miyaura Coupling
(Adapted from methods for 2-halopyridines[7])
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and SPhos (0.045 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 4.2: Buchwald-Hartwig Amination
(Adapted from methods for 2-bromopyridines[18][22])
-
Vessel Preparation: To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (NaOt-Bu, 1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Inerting: Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the desired amine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 6-24 hours.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Conclusion and Outlook
The functionalization of this compound is readily achievable through a variety of powerful cross-coupling methods.
-
The Suzuki-Miyaura coupling stands out as the method of choice for C-C bond formation due to its operational simplicity, mild conditions, and favorable safety profile. It should be the first approach for generating biaryl analogs.
-
The Stille coupling , while mechanistically robust, should be reserved for cases where Suzuki coupling fails or when the required organostannane is uniquely available, owing to the significant toxicity concerns.
-
The Sonogashira coupling provides an efficient and direct route to alkynylated products, which are valuable for extending conjugation or as handles for further chemistry. Careful exclusion of oxygen is critical for success.
-
The Buchwald-Hartwig amination is the undisputed standard for C-N bond formation, offering access to a vast chemical space of amines that would be otherwise inaccessible. Success is highly dependent on the judicious selection of an appropriate bulky phosphine ligand.
The choice of method ultimately depends on the desired final structure (C-C, C-C≡, or C-N bond), the stability of functional groups elsewhere in the molecule, and considerations of reagent availability, toxicity, and scalability. By understanding the mechanistic nuances and practical limitations of each reaction, researchers can confidently and efficiently elaborate the valuable thiazolo[5,4-b]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. tandfonline.com [tandfonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Physicochemical Properties of Thiazolo[5,4-b]pyridine and Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of heterocyclic chemistry, both thiazolo[5,4-b]pyridine and benzothiazole serve as crucial scaffolds in the design of biologically active molecules. Their distinct structural features, arising from the fusion of a thiazole ring with either a pyridine or a benzene ring, respectively, impart unique physicochemical properties that govern their behavior in chemical and biological systems. This guide provides a comprehensive, objective comparison of these two heterocyclic systems, supported by available experimental and computational data, to aid researchers in making informed decisions during the drug discovery and development process.
Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference between thiazolo[5,4-b]pyridine and benzothiazole lies in the nature of the six-membered ring fused to the thiazole core. In benzothiazole, this is a benzene ring, creating a more electron-rich aromatic system. In contrast, thiazolo[5,4-b]pyridine features a pyridine ring, which introduces a nitrogen atom, a feature that significantly alters the electronic landscape of the molecule.
The pyridine nitrogen in thiazolo[5,4-b]pyridine acts as an electron-withdrawing group, which is expected to decrease the overall electron density of the bicyclic system compared to benzothiazole. This difference in electron distribution has profound implications for the molecules' reactivity, intermolecular interactions, and ultimately, their biological activity.
Comparative Data on Electronic Properties
| Property | Thiazolo[5,4-b]pyridine | Benzothiazole | Source |
| Molecular Formula | C₆H₄N₂S | C₇H₅NS | [1] |
| Molecular Weight | 136.18 g/mol | 135.19 g/mol | [1] |
| Dipole Moment (Calculated) | Data not readily available for parent compound | ~1.5 - 1.6 D (Calculated) | [2] |
Note: Experimental data for the parent thiazolo[5,4-b]pyridine is limited. Computational studies are encouraged for a more direct comparison of electronic properties.
Solubility and Lipophilicity: Key Determinants of Bioavailability
The solubility and lipophilicity of a compound are critical parameters that dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The "like dissolves like" principle suggests that the more polar a compound, the more soluble it will be in polar solvents like water. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a nonpolar environment.
Benzothiazole is described as slightly soluble in water.[3] The lipophilicity of a molecule can be estimated using the calculated XLogP3 value, where a higher value indicates greater lipophilicity.
Comparative Data on Solubility and Lipophilicity
| Property | Thiazolo[5,4-b]pyridine | Benzothiazole | Source |
| Solubility in Water | Data not available | Slightly soluble (3 g/L) | [3] |
| XLogP3 (Calculated) | 1.6 | 1.9 | [1] |
| Predicted pKa | Data not available | 0.85 ± 0.10 | [3] |
The calculated XLogP3 value for thiazolo[5,4-b]pyridine is slightly lower than that of benzothiazole, suggesting it may be marginally less lipophilic.[1] This is consistent with the presence of the more polar pyridine ring. The predicted pKa of benzothiazole indicates it is a very weak base.[3] The basicity of thiazolo[5,4-b]pyridine is expected to be higher due to the pyridine nitrogen, a factor that can significantly influence its solubility in acidic environments.
Physical Properties: Melting and Boiling Points
The melting and boiling points of a compound are indicative of the strength of its intermolecular forces. Stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, lead to higher melting and boiling points.
Comparative Data on Physical Properties
| Property | Thiazolo[5,4-b]pyridine | Benzothiazole | Source |
| Melting Point | Data not available | 2 °C | [3] |
| Boiling Point | Data not available (Predicted for a derivative: 261.0±20.0 °C) | 231 °C | [3][4] |
Benzothiazole is a liquid at room temperature with a boiling point of 231 °C.[3] While experimental data for the parent thiazolo[5,4-b]pyridine is not available, the predicted boiling point for a methoxy derivative is in a similar range.[4] The introduction of the pyridine nitrogen in thiazolo[5,4-b]pyridine could lead to stronger dipole-dipole interactions, potentially resulting in a higher melting point compared to benzothiazole, assuming similar crystal packing efficiency.
Spectroscopic Properties: Fingerprints of the Molecules
Spectroscopic techniques provide invaluable information about the structure and electronic transitions of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for structure elucidation. While specific data for the parent thiazolo[5,4-b]pyridine is scarce, data from its derivatives can provide insights into the chemical environment of the core structure. For instance, in various synthesized thiazolo[5,4-b]pyridine derivatives, characteristic proton and carbon signals have been reported, which can be used for structural confirmation.[5][6]
UV-Visible and Fluorescence Spectroscopy
Experimental Protocols
For researchers wishing to determine these physicochemical properties experimentally, the following are standard, validated protocols.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
Figure 1: Workflow for melting point determination.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]
Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining equilibrium solubility.
Figure 2: Shake-flask method for solubility measurement.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or buffer) in a sealed container.[9]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.[10]
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]
-
Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[9]
Lipophilicity (logP) Determination (Shake-Flask Method)
This method directly measures the partitioning of a compound between two immiscible phases.
Figure 3: Workflow for logP determination.
Methodology:
-
Solvent Preparation: n-Octanol and water (or buffer) are pre-saturated with each other.[11]
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and agitated until equilibrium is reached.[2]
-
Phase Separation: The two phases are separated by centrifugation.[11]
-
Concentration Measurement: The concentration of the compound in each phase is determined.[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
pKa Determination (Potentiometric Titration)
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Figure 4: Potentiometric titration for pKa measurement.
Methodology:
-
Solution Preparation: A solution of the compound of known concentration is prepared.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH is measured after each addition of the titrant.[13]
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.[14]
Conclusion and Future Directions
This guide highlights the key physicochemical differences between thiazolo[5,4-b]pyridine and benzothiazole, stemming from the presence of a pyridine versus a benzene ring. Benzothiazole is a well-characterized compound with readily available experimental data. In contrast, the parent thiazolo[5,4-b]pyridine is less studied, and there is a clear need for experimental determination of its fundamental physicochemical properties.
For researchers in drug discovery, the choice between these two scaffolds will depend on the specific therapeutic target and the desired ADME properties. The greater polarity and potential for hydrogen bonding of the thiazolo[5,4-b]pyridine nucleus may offer advantages in terms of aqueous solubility and interactions with biological targets, while the more lipophilic nature of benzothiazole might be preferable for crossing biological membranes.
Future work should focus on the experimental characterization of the parent thiazolo[5,4-b]pyridine to provide a more complete and direct comparison. Furthermore, computational studies that directly compare the electronic properties, such as electrostatic potential maps and frontier molecular orbitals, of both parent compounds would provide deeper insights into their reactivity and interaction profiles.
References
- 1. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. byjus.com [byjus.com]
- 4. Thiazolo[5,4-b]pyridine, 5-methoxy- CAS#: 2411638-88-3 [m.chemicalbook.com]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. who.int [who.int]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis of 2-Bromothiazolo[5,4-B]pyridine: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel heterocyclic compounds like 2-Bromothiazolo[5,4-B]pyridine are cornerstones of modern drug discovery. However, the unique reactivity and potential bioactivity of such molecules necessitate a rigorous and informed approach to laboratory safety. This guide provides a detailed operational plan for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its chemical hazards. Our aim is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for this compound reveals a compound with a significant hazard profile.[1]
Key Hazards:
-
Acute Toxicity: The compound is classified as toxic if swallowed and potentially fatal if it comes into contact with the skin.[1]
-
Irritation: It is known to cause serious skin and eye irritation, as well as respiratory irritation.[1]
-
Combustibility: It is a combustible liquid, requiring precautions against ignition sources.[1]
These hazards underscore the necessity of a multi-layered approach to personal protection, designed to prevent all routes of exposure: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum Required PPE | Enhanced Precautions (Recommended) | Rationale |
| Weighing of Solid | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Flame-resistant lab coat | - Chemical splash goggles- Face shield- Use of an anti-static gun or weigh boat | The fine powder can easily become airborne, posing an inhalation and skin contact risk. Double gloving provides extra protection against tears and contamination.[2] An anti-static device can prevent the powder from scattering due to static electricity.[2] |
| Preparation of Solutions | - Nitrile or neoprene gloves- Chemical splash goggles- Flame-resistant lab coat | - Face shield- Use of a chemical fume hood | The risk of splashes and spills is highest during this stage. Chemical splash goggles offer superior protection compared to safety glasses.[3] A fume hood is essential to control vapor and aerosol exposure.[4] |
| Running Reactions | - Neoprene or butyl rubber gloves- Chemical splash goggles- Flame-resistant lab coat | - Face shield- Work exclusively within a certified chemical fume hood | The use of solvents and heating can increase the vapor pressure of the compound. Gloves with higher chemical resistance are recommended for prolonged or direct contact.[5][6] |
| Work-up and Purification | - Chemically resistant gloves (e.g., neoprene, butyl rubber)- Chemical splash goggles- Flame-resistant lab coat | - Face shield- Use of a chemical fume hood | This stage often involves handling concentrated solutions and requires robust protection against splashes and vapor inhalation. |
Procedural Guidance: A Step-by-Step Operational Plan
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocols are designed to be a self-validating system, where each step builds upon the previous one to ensure comprehensive protection.
Pre-Experiment Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][7] This area should be clearly labeled.
-
Fume Hood Verification: Before starting any work, verify that the chemical fume hood is functioning correctly and has a valid inspection sticker.[3][8] The airflow should be unobstructed.[9]
-
Gather all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available within the fume hood to minimize the need to enter and exit the containment area.
Weighing the Solid Compound
-
Tare Method: To minimize the risk of powder dispersal, it is recommended to pre-weigh an empty, sealed container.[7]
-
Transfer in Fume Hood: Inside the fume hood, carefully add the this compound powder to the tared container and securely close it.
-
Final Weighing: Remove the sealed container from the fume hood to the balance for the final weight measurement.
-
Return to Fume Hood: Immediately return the sealed container to the fume hood for the subsequent steps.
Dissolution and Reaction
-
Work Deep in the Hood: All manipulations, including the addition of solvents and reagents, should be performed at least six inches inside the fume hood sash.[3][8]
-
Controlled Addition: Use appropriate tools like pipettes or syringes for liquid transfers to prevent splashes.[10]
-
Maintain Sash Height: Keep the fume hood sash at the lowest practical height to maximize containment.[11]
Post-Experiment Decontamination and Disposal
-
Decontaminate Surfaces: After each use, thoroughly wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent.[2]
-
Dispose of Consumables: All disposable items, such as gloves, weigh paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[2]
-
Waste Segregation: this compound and any solutions containing it are classified as halogenated organic waste.[12] This waste must be collected in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[13]
-
Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves incineration at high temperatures.[1][14]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[1] For large spills, contact your institution's environmental health and safety department immediately.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. labconco.com [labconco.com]
- 4. ehs.fiu.edu [ehs.fiu.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. starlabgroup.com [starlabgroup.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 9. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. resources.workstationindustries.com [resources.workstationindustries.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. restoredcdc.org [restoredcdc.org]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
